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  • Product: 1-[(2,4-Difluorophenyl)sulfonyl]piperazine
  • CAS: 847783-38-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-[(2,4-Difluorophenyl)sulfonyl]piperazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[(2,4-difluorophenyl)sulfonyl]piperazine, a heterocyclic compound of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(2,4-difluorophenyl)sulfonyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry. While not a therapeutic agent itself, this molecule serves as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds.[1] This guide will delve into the synthesis, characterization, and potential applications of this important synthetic intermediate, offering field-proven insights for researchers in drug discovery and development. The strategic incorporation of the 2,4-difluorophenylsulfonyl moiety onto the versatile piperazine scaffold offers a powerful tool for modulating the physicochemical and biological properties of lead compounds.

The Strategic Importance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from several advantageous properties: the two nitrogen atoms provide handles for chemical modification, influencing a molecule's polarity, basicity, and ability to form hydrogen bonds.[1] These characteristics can significantly enhance a drug candidate's aqueous solubility and oral bioavailability.[1]

The addition of a sulfonyl group, particularly an arylsulfonyl moiety, further expands the chemical space and biological potential of piperazine-containing molecules. The sulfonamide linkage is a key feature in a wide range of therapeutics, from antibacterial sulfa drugs to modern anticancer agents.[1] The 2,4-difluoro substitution on the phenyl ring is a strategic choice, as fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis and Purification

The synthesis of 1-[(2,4-difluorophenyl)sulfonyl]piperazine is typically achieved through a nucleophilic substitution reaction between piperazine and 2,4-difluorobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and can be readily performed in a standard laboratory setting.

Synthetic Workflow

The overall synthetic strategy involves the reaction of a nucleophile (piperazine) with an electrophile (2,4-difluorobenzenesulfonyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Piperazine Piperazine Solvent Aprotic Solvent (e.g., Dichloromethane) Piperazine->Solvent SulfonylChloride 2,4-Difluorobenzenesulfonyl Chloride SulfonylChloride->Solvent Base Organic Base (e.g., Triethylamine) Solvent->Base Temperature 0°C to Room Temperature Base->Temperature Product 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Temperature->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 1-[(2,4-Difluorophenyl)sulfonyl]piperazine.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related sulfonylpiperazine derivatives.[2][3]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
Piperazine86.145.0 g0.058
2,4-Difluorobenzenesulfonyl Chloride212.615.0 g0.0235
Triethylamine101.194.9 mL (3.57 g)0.0353
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-10 g-
Silica Gel (for column chromatography)-As needed-
Eluent (e.g., Ethyl Acetate/Hexane)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 g, 0.058 mol) and triethylamine (4.9 mL, 0.0353 mol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2,4-difluorobenzenesulfonyl chloride (5.0 g, 0.0235 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-[(2,4-difluorophenyl)sulfonyl]piperazine.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-difluorophenyl group and the methylene protons of the piperazine ring. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The piperazine protons will appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the sulfonyl group and the protons adjacent to the secondary amine.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the piperazine carbons. The aromatic carbons will appear in the downfield region (typically δ 100-165 ppm), with the carbon atoms directly attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The piperazine carbons will resonate in the upfield region (typically δ 40-55 ppm).

Predicted NMR Data:

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Aromatic CH7.0 - 8.0 (m)105 - 135
Aromatic C-F, C-S-158 - 168 (dd)
Piperazine CH₂ (adjacent to SO₂)~3.2 (m, 4H)~46
Piperazine CH₂ (adjacent to NH)~3.0 (m, 4H)~45
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. Using electrospray ionization (ESI) in positive ion mode, the expected [M+H]⁺ ion would be observed.

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₁₀H₁₂F₂N₂O₂S
Molecular Weight262.28 g/mol
Expected [M+H]⁺m/z 263.07
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (secondary amine)
3000 - 3100Aromatic C-H stretching
2800 - 3000Aliphatic C-H stretching
1350 - 1300 & 1180 - 1150Asymmetric and symmetric SO₂ stretching
~1500, ~1600Aromatic C=C stretching
1200 - 1000C-F stretching

Mechanism of Action and Applications in Drug Discovery

1-[(2,4-Difluorophenyl)sulfonyl]piperazine is a versatile starting material for the synthesis of a wide range of biologically active molecules. The free secondary amine of the piperazine ring provides a convenient point for further functionalization, allowing for the introduction of various pharmacophores.

Role as a Synthetic Intermediate

The true value of 1-[(2,4-difluorophenyl)sulfonyl]piperazine lies in its utility as a scaffold for combinatorial chemistry and lead optimization.[1] By reacting the secondary amine with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates), a library of N-substituted derivatives can be rapidly synthesized. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Derivatization Reactions cluster_derivatives Diverse Derivatives Core 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Alkylation Alkylation (R-X) Core->Alkylation Acylation Acylation (R-COCl) Core->Acylation UreaFormation Urea Formation (R-NCO) Core->UreaFormation Deriv1 N-Alkyl Derivative Alkylation->Deriv1 Deriv2 N-Acyl Derivative Acylation->Deriv2 Deriv3 N-Carbamoyl Derivative UreaFormation->Deriv3

Caption: Derivatization of the core scaffold.

Potential Biological Targets

While the specific biological activity of the parent compound is not extensively documented, derivatives of the sulfonylpiperazine scaffold have shown activity against a wide range of biological targets, including:

  • G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in ligands for serotonin and dopamine receptors, making this scaffold relevant for the development of antipsychotic and antidepressant drugs.[4]

  • Kinases: Many kinase inhibitors incorporate the piperazine ring as a key structural element to interact with the ATP-binding site.

  • Ion Channels: The modulatory effects of piperazine derivatives on various ion channels have been reported.

  • Enzymes: Sulfonamide-containing compounds are known to inhibit a variety of enzymes, including carbonic anhydrases and proteases.

The 2,4-difluorophenyl group can enhance binding to target proteins through favorable interactions and can also improve metabolic stability by blocking sites of oxidative metabolism.

Conclusion

1-[(2,4-Difluorophenyl)sulfonyl]piperazine represents a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward synthesis, coupled with the proven pharmacological importance of the sulfonylpiperazine scaffold, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. This technical guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to leverage this important chemical entity in their pursuit of new and effective therapeutics.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]

  • Supporting Information. Wiley-VCH. Retrieved from [Link]

  • 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). Living and Non-living Objects in Environment. Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024, October 15). PMC. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. Retrieved from [Link]

  • EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. Retrieved from [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Retrieved from [Link]

  • 1-(4-Fluorophenyl)piperazine. PubChem. Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. (2005, December 15). PubMed. Retrieved from [Link]

  • Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI. Retrieved from [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). PMC. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Retrieved from [Link]

Sources

Exploratory

Architectural Privileges of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine in Contemporary Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) emerges not as a standalone therapeutic agent, but as a highly privileged, foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) emerges not as a standalone therapeutic agent, but as a highly privileged, foundational building block[1]. By fusing the favorable pharmacokinetic properties of a piperazine ring with the metabolic robustness and electronic modulation of a difluorinated phenylsulfonyl group, this intermediate serves as a critical precursor for synthesizing complex, highly active pharmaceutical molecules targeting central nervous system (CNS) disorders, neuroinflammation, and oncology[1][2].

Chemical Identity & Physicochemical Profiling

Before deploying this scaffold in complex syntheses, establishing its baseline physicochemical profile is paramount for predicting its behavior in subsequent reactions and biological systems.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name 1-[(2,4-Difluorophenyl)sulfonyl]piperazine
CAS Number 847783-38-4
Molecular Formula C10H12F2N2O2S
Molecular Weight 262.28 g/mol
SMILES O=S(N1CCNCC1)(C2=CC=C(F)C=C2F)=O
InChIKey BRCOHNLEUVNZPY-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale pink powder)

Structural Rationale & Mechanistic Causality

As an Application Scientist designing target-oriented syntheses, the selection of 1-[(2,4-difluorophenyl)sulfonyl]piperazine over other sulfonamide derivatives is driven by strict mechanistic causality:

  • The Piperazine Scaffold : Piperazine acts as a conformationally restricted, basic linker. The secondary amine (pKa ~9.8) provides a highly reactive nucleophilic handle for N-alkylation, arylation, or coupling reactions. In biological systems, the basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling critical salt-bridge interactions with target proteins (e.g., GPCRs and ion channels).

  • The 2,4-Difluorophenylsulfonyl Moiety :

    • Metabolic Shielding: The incorporation of highly electronegative fluorine atoms at the 2- and 4-positions effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation—a primary metabolic liability for unsubstituted phenyl rings.

    • Electronic Tuning: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the sulfonyl group. This modulates the basicity of the adjacent piperazine nitrogen, altering the molecule's overall dipole moment and enhancing its lipophilicity (LogP), which is crucial for crossing the blood-brain barrier (BBB) in CNS-targeted therapies[3].

Divergent Synthetic Utility

The true value of this compound lies in its divergent synthetic utility. It acts as a central node from which multiple distinct classes of therapeutic agents can be derived[1].

G A 2,4-Difluorobenzenesulfonyl Chloride + Piperazine B 1-[(2,4-Difluorophenyl) sulfonyl]piperazine (Core Scaffold) A->B Nucleophilic Substitution C 5-HT6 Antagonists (CNS Disorders) B->C N-Alkylation D P2X7 Antagonists (Neuroinflammation) B->D Amidation E Nav1.7 Modulators (Pain Management) B->E Heterocycle Coupling F PI3K/mTOR Probes (Oncology) B->F Cross-Coupling

Fig 1: Divergent synthetic applications of the 1-[(2,4-difluorophenyl)sulfonyl]piperazine scaffold.

Table 2: Downstream Pharmacological Targets

Target Receptor/EnzymeDisease AreaRole of the ScaffoldReference
P2X7 Receptor NeuroinflammationThe difluorophenyl group occupies the hydrophobic allosteric pocket, while piperazine directs the purine core.[3]
Nav1.7 Sodium Channel Neuropathic PainModulates state-dependent channel block via the highly lipophilic, electron-deficient sulfonamide.[4]
PI3K/mTOR Oncology (PET Probes)Acts as a rigid spacer to optimize the binding trajectory of the imidazo[1,2-a]pyridine pharmacophore.[2]
5-HT6 Receptor CNS DisordersMimics the endogenous serotonin binding motif, providing essential hydrogen bond interactions.[1]

Self-Validating Experimental Protocol: Synthesis of the Core Scaffold

To ensure trustworthiness and reproducibility, the synthesis of 1-[(2,4-difluorophenyl)sulfonyl]piperazine must avoid the formation of the symmetrical bis-sulfonylated byproduct. Direct reaction of piperazine with 2,4-difluorobenzenesulfonyl chloride yields a statistical mixture that is notoriously difficult to purify. Therefore, a mono-Boc protection strategy is mandated.

The following step-by-step protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) at every critical juncture.

Step 1: Mono-Protection of Piperazine
  • Procedure : Dissolve piperazine (3.0 eq) in dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Causality : Using a large excess of piperazine kinetically favors mono-protection over bis-protection.

  • IPC Validation : Perform Thin Layer Chromatography (TLC). Stain with Ninhydrin. The mono-Boc product will appear as a distinct spot (the secondary amine reacts to form a colored complex), validating the suppression of the bis-Boc byproduct.

Step 2: Sulfonylation
  • Procedure : To a solution of mono-Boc-piperazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM at 0 °C, slowly add 2,4-difluorobenzenesulfonyl chloride (1.1 eq)[2]. Warm to room temperature and stir for 4 hours.

  • Causality : DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperazine nitrogen which would otherwise halt the nucleophilic attack.

  • IPC Validation : Analyze via LC-MS. The reaction is validated to proceed when the mass peak corresponding to the Boc-protected intermediate ( [M+H]+=363.1 ) is dominant.

Step 3: Deprotection (Boc Cleavage)
  • Procedure : Concentrate the organic layer, then resuspend the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Causality : TFA provides the highly acidic environment necessary to cleave the tert-butyl carbamate, liberating CO₂ and isobutylene gases (driving the reaction forward via Le Chatelier's principle).

  • IPC Validation : Monitor via TLC. Complete disappearance of the starting material spot validates full deprotection.

Step 4: Isolation and Purification
  • Procedure : Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1N NaOH until pH > 10. Extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1-[(2,4-difluorophenyl)sulfonyl]piperazine as a free base.

  • Final Validation : Final purity must be confirmed via ¹H NMR (DMSO-d₆) to ensure the absence of TFA salts, and HPLC-UV to confirm >98% purity before downstream utilization.

Synth Step1 Step 1: Boc-Protection Piperazine + Boc2O IPC: Ninhydrin TLC Step2 Step 2: Sulfonylation mono-Boc-Pip + 2,4-diF-PhSO2Cl IPC: LC-MS [M+H]+ 363.1 Step1->Step2 Step3 Step 3: Purification Aqueous Extraction & Chromatography IPC: UV-Vis Purity Step2->Step3 Step4 Step 4: Deprotection TFA/DCM Cleavage IPC: Disappearance of SM Step3->Step4 Step5 Step 5: Final Isolation Neutralization & Extraction Yield: >98% Purity Step4->Step5

Fig 2: Self-validating synthetic workflow for 1-[(2,4-difluorophenyl)sulfonyl]piperazine.

References

  • Benchchem. "1-[(2,4-Difluorophenyl)sulfonyl]piperazine | 847783-38-4". Benchchem.
  • Sigma-Aldrich. "1-(2,4-difluorobenzenesulfonyl)piperazine | 847783-38-4". Sigma-Aldrich.
  • Journal of Medicinal Chemistry. "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation". ACS Publications.
  • Google Patents. "WO2010079443A1 - Sulfonamide derivatives". Google Patents.
  • PMC. "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer". NIH.

Sources

Foundational

Physicochemical properties of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine

An In-Depth Technical Guide to the Physicochemical Profiling of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Executive Summary In contemporary medicinal chemistry, the pursuit of optimized pharmacokinetic and pharmacodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles frequently relies on the integration of privileged scaffolds. 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) serves as a quintessential building block in the design of central nervous system (CNS) agents, kinase inhibitors, and advanced antibacterial compounds [1]. It is not a therapeutic agent itself, but rather a functional intermediate engineered to impart specific physicochemical advantages to a parent molecule.

As an Application Scientist, understanding the precise physicochemical properties of this scaffold is critical. The combination of a basic piperazine ring, a rigid sulfonyl linker, and a lipophilic, metabolically stable difluorophenyl moiety creates a unique micro-environment of electron density, ionization potential, and partition coefficients. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties of this scaffold, alongside self-validating experimental protocols for empirical profiling.

Structural and Mechanistic Insights

The utility of 1-[(2,4-difluorophenyl)sulfonyl]piperazine stems from the synergistic effects of its three distinct structural domains. Understanding the causality behind these features is essential for rational drug design.

  • The 2,4-Difluorophenyl Group: Fluorine substitution serves a dual purpose. First, the strong carbon-fluorine bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the ortho and para positions. Second, the electron-withdrawing nature of fluorine modulates the lipophilicity (LogP) and can participate in multipolar interactions or halogen bonding within target protein binding pockets.

  • The Sulfonyl Linker (-SO₂-): This moiety acts as a rigid, tetrahedral hinge. It provides two strong hydrogen-bond acceptors. Crucially, its strong electron-withdrawing inductive effect propagates into the attached piperazine ring, significantly altering the basicity of the distal nitrogen [1].

  • The Piperazine Ring: This saturated heterocycle provides conformational flexibility and vector trajectory for attaching further pharmacophores. The unsubstituted secondary amine (N4) remains basic, which is vital for enhancing aqueous solubility and achieving favorable oral bioavailability.

Structural Contribution Diagram

StructuralFeatures Scaffold 1-[(2,4-Difluorophenyl) sulfonyl]piperazine F_Phenyl 2,4-Difluorophenyl Group - Metabolic Stability - Lipophilicity (LogP) - Halogen Bonding Scaffold->F_Phenyl Sulfonyl Sulfonyl Linker (-SO2-) - H-Bond Acceptor - Rigid Geometry - Dipole Moment Scaffold->Sulfonyl Piperazine Piperazine Ring - Aqueous Solubility - Basic Amine (pKa ~7.8) - Vector Trajectory Scaffold->Piperazine

Caption: Structural deconstruction of 1-[(2,4-difluorophenyl)sulfonyl]piperazine and property contributions.

Physicochemical Data Profile

The following table synthesizes the core quantitative properties of the scaffold. The predicted and empirical values provide a baseline for formulation and synthetic scaling.

PropertyValueMethod / Source
CAS Number 847783-38-4Chemical Registry [1]
Molecular Formula C₁₀H₁₂F₂N₂O₂SStructural Analysis
Molecular Weight 262.27 g/mol Calculated
Monoisotopic Mass 262.058 g/mol Mass Spectrometry [2]
Predicted XLogP 0.6 – 1.2Computational (PubChemLite) [2]
Estimated pKa (Basic N) 7.5 – 8.0QSAR Projection
H-Bond Donors 1 (Secondary Amine)Structural Analysis
H-Bond Acceptors 4 (N, O, O, N)Structural Analysis
Rotatable Bonds 2Structural Analysis

Note: While unsubstituted piperazine has a pKa of ~9.8, the strong electron-withdrawing effect of the sulfonyl group reduces the electron density on the entire ring, lowering the pKa of the distal secondary amine to approximately 7.5 - 8.0. This ensures the molecule is predominantly, but not entirely, ionized at physiological pH (7.4).

Experimental Workflows & Self-Validating Protocols

To transition from theoretical predictions to empirical certainty, researchers must employ rigorous, self-validating analytical protocols. Below are the definitive methodologies for profiling the ionization and partitioning behavior of this scaffold.

Protocol A: Determination of Aqueous pKa via Potentiometric Cosolvent Titration

Because difluorophenyl-containing scaffolds can exhibit transient insolubility at neutral pH during titration, a cosolvent extrapolation method is required to prevent precipitation artifacts.

  • Preparation: Prepare a 10 mM stock of 1-[(2,4-difluorophenyl)sulfonyl]piperazine in 100% LC-MS grade DMSO.

  • Cosolvent System: Prepare three distinct titration vessels containing 30%, 40%, and 50% Methanol/Water (v/v) with a 0.15 M KCl background electrolyte to maintain constant ionic strength.

  • Titration Execution: Titrate the solutions from pH 2.0 to 11.0 using standardized 0.5 M HCl and 0.5 M KOH under a continuous nitrogen purge at 25.0 ± 0.1 °C.

  • Data Processing (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa (psKa) values against the inverse dielectric constant of the respective cosolvent mixtures. Extrapolate the linear regression to a 100% aqueous environment to derive the true aqueous pKa.

  • Causality Check: Why use Yasuda-Shedlovsky? Direct aqueous titration of lipophilic sulfonamides often results in micro-precipitation near the isoelectric point, skewing the titration curve. The cosolvent maintains homogeneity, and the extrapolation mathematically eliminates the solvent effect.

Protocol B: Shake-Flask LogD(7.4) Determination with LC-MS/MS

The partition coefficient at physiological pH (LogD) dictates the scaffold's membrane permeability and volume of distribution.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by vigorously stirring them together for 24 hours at room temperature.

  • Partitioning: In a borosilicate glass vial, add 10 µL of the 10 mM compound stock to 990 µL of the biphasic system (1:1 v/v octanol/PBS).

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25 °C. Follow with centrifugation at 3,000 x g for 15 minutes to guarantee absolute phase separation without micro-emulsions.

  • Quantification: Carefully aliquot both phases. Dilute the octanol phase 100-fold in methanol to prevent detector saturation. Analyze both phases using LC-MS/MS (MRM mode, monitoring the [M+H]⁺ transition at m/z 263.1).

  • Causality Check: Why LC-MS/MS over UV-Vis? UV-Vis cannot distinguish between the intact scaffold and potential trace degradation products. LC-MS/MS provides absolute specificity, ensuring the calculated LogD strictly represents the intact 1-[(2,4-difluorophenyl)sulfonyl]piperazine.

Experimental Workflow Diagram

Workflow Start Compound Prep (10 mM in DMSO) pKa Potentiometric Titration (Cosolvent Extrapolation) Start->pKa LogD Shake-Flask Method (Octanol/PBS pH 7.4) Start->LogD Solubility Kinetic Solubility (Nephelometry) Start->Solubility Analysis LC-MS/MS Quantification & Data Processing pKa->Analysis LogD->Analysis Solubility->Analysis

Caption: Self-validating experimental workflow for physicochemical profiling of the piperazine scaffold.

Conclusion

1-[(2,4-Difluorophenyl)sulfonyl]piperazine is a highly versatile, privileged scaffold. Its physicochemical profile—characterized by an optimal balance of lipophilicity (XLogP ~0.6), a modulated basic center (pKa ~7.8), and high metabolic stability—makes it an ideal vector for modern drug discovery. By applying the rigorous analytical protocols outlined above, researchers can accurately quantify these parameters, ensuring reliable integration into complex pharmaceutical syntheses.

References

  • PubChemLite. "847783-38-4 (C10H12F2N2O2S) - Structural Information and Predicted Collision Cross Section". Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link]

Exploratory

Advanced Methodologies in N-Arylpiperazine Synthesis: A Comprehensive Technical Guide

Executive Summary N-Arylpiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including antipsychotics (e.g., aripiprazole, cariprazine) and oncology drugs (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Arylpiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including antipsychotics (e.g., aripiprazole, cariprazine) and oncology drugs (e.g., venetoclax)[1]. As a Senior Application Scientist, I have observed that the critical bottleneck in library generation and scale-up is often the efficient construction of the C(aryl)–N bond. This whitepaper critically evaluates the mechanistic underpinnings, comparative efficacies, and self-validating protocols for N-arylpiperazine synthesis, transitioning from classical methods to state-of-the-art transition-metal catalysis.

Mechanistic Evolution & Strategic Selection

The synthesis of N-arylpiperazines has evolved significantly over the past decades. The selection of a synthetic route is strictly dictated by the electronic and steric nature of the aryl electrophile.

Classical Approaches: SNAr and Condensation

Historically, the condensation of anilines with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (up to 190 °C) was the standard[2]. However, this method is plagued by harsh conditions, long reaction times up to 24 hours, and poor functional group tolerance[3]. Nucleophilic Aromatic Substitution (SNAr) remains highly effective, but its application is strictly limited to electron-deficient arenes (e.g., ortho/para-fluoronitrobenzenes) where the intermediate Meisenheimer complex can be stabilized[1].

Transition-Metal Catalysis: Buchwald-Hartwig and Ullmann

The advent of palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg coupling revolutionized this space. The Buchwald-Hartwig amination, utilizing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, enables the coupling of notoriously unreactive, electron-rich, and sterically congested aryl chlorides[3][4]. Recent advancements have even enabled rapid (10-minute), aerobic, and solvent-free protocols using piperazine itself as the solvent, drastically reducing environmental impact and reaction times[5][6].

RouteSelection Start Aryl Substrate Analysis CheckEWG Strong EWG present (ortho/para to leaving group)? Start->CheckEWG SNAr SNAr Pathway (Base, Heat, Polar Solvent) CheckEWG->SNAr Yes CheckSteric Sterically Hindered or Electron-Rich? CheckEWG->CheckSteric No BHA Buchwald-Hartwig (Pd-Catalyzed, NHC/Phosphine) CheckSteric->BHA Yes / Mild Conditions Needed Ullmann Ullmann Coupling (Cu-Catalyzed, High Temp) CheckSteric->Ullmann No / Cost-Sensitive Scale-up

Caption: Decision matrix for selecting the optimal N-arylpiperazine synthesis route based on substrate.

Quantitative Comparative Analysis

To facilitate rational reaction design, the following table synthesizes quantitative data across the primary methodologies[2][5][7].

Synthesis MethodologyTypical Catalyst / ReagentsOperating Temp (°C)Reaction TimeSubstrate ScopeTypical Yield
Buchwald-Hartwig (Standard) Pd₂(dba)₃, RuPhos, NaOtBu80 - 1102 - 12 hBroad (incl. aryl chlorides)75 - 95%
Buchwald-Hartwig (Aerobic/Neat) Pd-Precatalyst, Piperazine25 - 8010 minElectron-rich/hindered60 - 97%
Ullmann-Goldberg CuI, Ligand, K₂CO₃90 - 12012 - 24 hAryl iodides/bromides50 - 85%
SNAr K₂CO₃ or DIPEA, DMF80 - 1204 - 16 hElectron-deficient arenes80 - 99%
Microwave-Assisted DIPEA, CH₃CN1751 hHindered N-arylpiperazines65 - 90%

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following workflows incorporate causality and self-validation to ensure reproducibility.

Protocol 1: Rapid, Aerobic Pd-Catalyzed Buchwald-Hartwig Amination

Causality: Traditional Pd-catalysis requires strict Schlenk techniques due to the oxygen sensitivity of Pd(0) intermediates[8]. By utilizing air- and moisture-stable Pd-precatalysts and an excess of piperazine (which acts as both reactant and solvent), we bypass the need for a glovebox and suppress the formation of bis-arylated byproducts[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an open-air reaction vial, combine the aryl chloride (1.0 mmol) and the Pd-precatalyst (1-2 mol%). Validation: Ensure the precatalyst is a free-flowing powder; clumping indicates degradation which will stall the catalytic cycle.

  • Solvent/Reactant Addition: Add piperazine (2.5 equivalents). Causality: The 2.5 eq ratio is mathematically optimized to drive mono-arylation while maintaining a stirrable melt at the reaction temperature[5].

  • Reaction Execution: Heat the mixture to 80 °C for 10 minutes under vigorous stirring. Validation: The reaction mixture should transition from a heterogeneous suspension to a homogenous dark solution, indicating active catalyst turnover.

  • Quench and Workup: Cool to room temperature and quench with water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient). Validation: TLC should show complete consumption of the aryl chloride (visualized by UV at 254 nm).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: For substrates with strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the halogen, the SNAr mechanism is highly efficient. The EWG stabilizes the Meisenheimer complex intermediate, lowering the activation energy for substitution[9].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the electron-deficient aryl halide (1.0 mmol) in anhydrous DMF (5 mL).

  • Amine Addition: Add piperazine (3.0 equivalents) and anhydrous K₂CO₃ (2.0 equivalents). Causality: Excess piperazine prevents bis-arylation, while K₂CO₃ acts as an acid scavenger to neutralize the generated HX, preventing protonation and deactivation of the piperazine nucleophile.

  • Heating: Stir the mixture at 80–100 °C for 4–8 hours. Validation: Monitor via LC-MS. The mass of the intermediate Meisenheimer complex is rarely seen, but the product peak [M+H]⁺ should steadily increase while the starting material is consumed.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Mechanistic Workflows & Troubleshooting Logic

Understanding the catalytic cycle is paramount for troubleshooting. In the Buchwald-Hartwig amination, failure often occurs at the oxidative addition or reductive elimination steps[8].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd Rate-limiting for aryl chlorides PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination & Base Deprotonation PdII->AmineBind PdIIAmido Pd(II) Aryl Amido Complex AmineBind->PdIIAmido Requires strong base (e.g., NaOtBu) RedElim Reductive Elimination (Product Release) PdIIAmido->RedElim Steric bulk of ligand accelerates this step RedElim->Pd0 Catalyst Regeneration Product N-Arylpiperazine Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting mechanistic bottlenecks and troubleshooting points.

Troubleshooting Insights:

  • Low Yield / Unreacted Starting Material: Often due to failed oxidative addition. Solution: Switch to a more electron-rich ligand (e.g., XPhos or an NHC ligand like IPr) to increase the electron density on the Pd center, facilitating the insertion into the strong C-Cl bond[4][8].

  • Formation of Bis-arylated Byproducts: Occurs when the mono-arylated product competes with piperazine for the Pd complex. Solution: Increase the equivalents of piperazine or slowly dose the aryl halide into the reaction mixture to keep the local concentration of piperazine artificially high[3].

  • Catalyst Deactivation (Black Precipitate): Indicates the formation of Pd black (inactive bulk palladium). Solution: Ensure rigorous degassing if not using air-stable precatalysts, or verify the integrity of the bulky ligand, which is responsible for preventing Pd aggregation[8].

Conclusion

The synthesis of N-arylpiperazines has transitioned from brute-force thermal condensations to highly refined, atom-economical catalytic processes. By understanding the mechanistic causality—whether stabilizing a Meisenheimer complex in SNAr or facilitating reductive elimination via steric bulk in Pd-catalysis—scientists can rationally design scalable, high-yielding workflows for these critical pharmacophores.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI - Molecules URL:[Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Organic Letters - ACS Publications URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions (PMC) National Institutes of Health (NIH) - PMC URL:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives MDPI - Pharmaceuticals URL:[Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols for the Purification of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine

Abstract This guide provides a comprehensive overview and detailed protocols for the purification of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine, a key intermediate in contemporary drug discovery and development. The puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine, a key intermediate in contemporary drug discovery and development. The purity of such intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document explores several robust purification techniques, including recrystallization, flash column chromatography, and purification via salt formation. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causal mechanisms behind experimental choices to ensure reproducibility and success.

Introduction: The Imperative for Purity

1-[(2,4-Difluorophenyl)sulfonyl]piperazine is a versatile chemical scaffold found in numerous pharmacologically active compounds.[1][2] The synthetic routes to this intermediate can often yield a mixture of products, including unreacted starting materials, over-reacted byproducts, and other process-related impurities.[3] The presence of these impurities can have a significant negative impact on downstream reactions and the biological activity and safety profile of the final API. Therefore, robust and efficient purification is a critical step in its synthesis.

Key Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

  • Basicity: The piperazine ring contains two nitrogen atoms, with pKa values typically around 5.3 and 9.7 for the parent molecule.[4] The secondary amine (NH) in 1-[(2,4-Difluorophenyl)sulfonyl]piperazine is basic, a property that can be exploited for purification via acid-base extraction or salt formation.

  • Polarity: The presence of the sulfonyl group and the two nitrogen atoms makes the molecule quite polar. This polarity dictates its solubility in various organic solvents and its behavior in chromatographic systems.[4]

  • Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, influencing its melting point and solubility.

Common Synthesis-Related Impurities

Effective purification requires identifying and targeting the most likely impurities:

  • Unreacted Piperazine: Highly polar and water-soluble.

  • Unreacted 2,4-Difluorophenylsulfonyl Chloride: Can be hydrolyzed during workup; reactive.

  • Di-substituted Byproduct (1,4-bis[(2,4-difluorophenyl)sulfonyl]piperazine): A common byproduct formed if both nitrogen atoms of piperazine react. This impurity is less polar than the desired mono-substituted product.[4][5]

  • Solvent Residues: Must be removed by drying under a high vacuum.[5]

Strategic Approaches to Purification

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level.

Method A: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often suitable for large-scale operations.[6] The principle relies on the difference in solubility between the desired compound and its impurities in a specific solvent system at different temperatures.[7] For sulfonylpiperazine derivatives, a mixed-solvent system is often effective.[6]

  • Causality of Solvent Choice: The ideal primary solvent should dissolve the compound completely when hot but only sparingly when cold. An "anti-solvent" is a secondary solvent in which the compound is insoluble and is used to induce precipitation. For a polar compound like ours, a polar protic solvent like methanol or isopropanol is a good primary solvent, while water can serve as an effective anti-solvent.

Method B: Flash Column Chromatography

This technique offers high-resolution separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5] It is highly effective for removing impurities with different polarities, such as the less polar di-substituted byproduct.[8]

  • Addressing On-Column Issues: The basicity of the piperazine nitrogen can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation and "streaking" or "tailing" of the compound on the column.[4] To counteract this, a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), is often added to the mobile phase.[5] The TEA neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

Method C: Purification via Salt Formation

This elegant method leverages the basicity of the piperazine moiety.[4] By reacting the crude free base with an acid, a salt is formed. Salts often have markedly different solubility profiles and higher crystallinity than their free-base counterparts, making them easier to purify by recrystallization.[9]

  • Mechanism of Purity Enhancement: Many organic impurities, such as the di-substituted byproduct, lack a basic handle and will not form a salt. Therefore, when the salt of the desired product is precipitated from a solution, these non-basic impurities remain in the mother liquor.[9] The purified salt can then be used directly or neutralized with a base to regenerate the highly pure free base.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Water System

This protocol is adapted from established methods for similar piperazine derivatives and is effective for removing less polar impurities.[6]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-[(2,4-Difluorophenyl)sulfonyl]piperazine. Heat a suitable volume of methanol (ACS grade) on a hot plate.

  • Saturation: Add the minimum amount of hot methanol to the crude solid with stirring until it is fully dissolved. Using the absolute minimum volume is critical for maximizing recovery.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold methanol/water mixture (e.g., 1:1 ratio) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Add ~0.5% triethylamine (TEA) to the solvent system. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase. If separation is difficult, a shallow gradient of a more polar solvent (e.g., increasing the percentage of ethyl acetate or methanol) can be used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.

Protocol 3: Purification via Acetate Salt Formation

This protocol is adapted from a patented method for purifying piperazine and is highly effective for removing non-basic impurities.[9]

  • Dissolution: Dissolve the crude 1-[(2,4-Difluorophenyl)sulfonyl]piperazine in acetone (approximately 10-20 volumes per volume of the crude material) at room temperature.

  • Clarification: If the solution is not clear, filter it to remove any insoluble materials.

  • Salt Formation: To the clarified acetone solution, slowly add glacial acetic acid while stirring. A stoichiometric amount (1 equivalent) is the minimum, but using up to 2-3 equivalents can ensure complete precipitation.

  • Precipitation: The crystalline piperazine diacetate salt will begin to precipitate. Continue stirring at room temperature (or cool to 10-20°C) for 1-2 hours to ensure complete precipitation.

  • Isolation: Separate the precipitated salt by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified acetate salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure salt can be dissolved in water, and the solution basified with an aqueous base (e.g., NaOH or NaHCO₃). The pure free base will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Verification of Purity

After purification, the purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantitative purity analysis. Reverse-phase HPLC is common, but peak tailing can occur due to the basic nitrogen. Using a mobile phase with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (by mass) and purity of the product simultaneously.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities, often down to the 1% level.[5]

Data & Workflow Visualizations

Summary of Purification Techniques
Method Principle Best For Removing Key Advantage Potential Challenge
Recrystallization Differential SolubilityImpurities with different solubility profilesScalable, cost-effectiveCo-crystallization of impurities, yield loss
Flash Chromatography Differential AdsorptionImpurities with different polarities (e.g., di-substituted)High resolution, versatileProduct streaking on silica (remedied with TEA)[4][5]
Salt Formation Chemical DerivatizationNon-basic impuritiesHigh selectivity, excellent for purity upgradeRequires an additional step to regenerate free base
Visualized Workflows

G cluster_0 General Purification Workflow Crude Crude Product Method Select Purification Method (Recrystallization, Chromatography, etc.) Crude->Method Purified Isolate Purified Solid Method->Purified Dry Dry Under Vacuum Purified->Dry Final Pure Compound Dry->Final Analysis Purity Analysis (HPLC, NMR) Final->Analysis G Crude Crude Free Base (in Acetone) AddAcid Add Acetic Acid Crude->AddAcid Precipitate Precipitate Acetate Salt (Impurities Remain in Solution) AddAcid->Precipitate Filter Filter & Wash Salt Precipitate->Filter PureSalt Pure Acetate Salt Filter->PureSalt Regenerate Optional: Regenerate Free Base (add base, extract) PureSalt->Regenerate PureBase Pure Free Base Regenerate->PureBase

Caption: Workflow for purification via acetate salt formation.

References

  • Benchchem. (n.d.). Purification of Piperazine-2-Thione Derivatives. Technical Support Center.
  • Benchchem. (n.d.). Purification of Piperazine-Containing Compounds. Technical Support Center.
  • Godly, E. W., & Freifelder, M. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Riddell, W. A. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Toma, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 38. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1-(2,4-Difluorophenyl). Technical Support Center.
  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • Eurofins. (2018). Analytical Method Summaries.
  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • MDPI. (2018). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. Processes, 6(7), 89. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2025). Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. International Journal of Pharmaceutics, 672, 125331. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Difluorophenyl)piperazine. Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • PubMed. (2019). Hot melt extrusion of heat-sensitive and high melting point drug: Inhibit the recrystallization of the prepared amorphous drug during extrusion to improve the bioavailability. European Journal of Pharmaceutical Sciences, 134, 148-157. Retrieved from [Link]

  • Benchchem. (n.d.). Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol.
  • Kumar, A., et al. (2020). Novel Synthesis and Pharmaceutical Impurities of Anti-Hypertensive Drugs: A Review. International Journal of ChemTech Research, 13(2), 18-28.

Sources

Application

Application Note: Advanced NMR Spectroscopic Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines

Abstract This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-difluorobenzoyl-substituted piperazines, a chemical scaffold of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-difluorobenzoyl-substituted piperazines, a chemical scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals requiring robust structural and dynamic characterization of these molecules. We delve into the unique conformational behaviors of N-acylated piperazines, which profoundly influence their NMR spectra, and provide step-by-step methodologies for acquiring and interpreting high-quality 1D and 2D NMR data.

Introduction: The Structural Challenge of Acylated Piperazines

The piperazine ring is a privileged scaffold in pharmacology, integral to the structure of numerous bioactive compounds.[3][4] When acylated, particularly with a substituted benzoyl group like 2,4-difluorobenzoyl, these molecules exhibit complex solution-state dynamics that are critical to understand for structure-activity relationship (SAR) studies. The primary challenge in their NMR analysis stems from two key conformational phenomena:

  • Restricted Amide Bond Rotation: The C-N bond of the amide linkage between the piperazine nitrogen and the benzoyl carbonyl possesses significant partial double-bond character. This restricts free rotation, leading to the existence of distinct rotational conformers (rotamers) in solution at room temperature.[3][5][6]

  • Piperazine Ring Inversion: The six-membered piperazine ring typically adopts a chair conformation. The interconversion between the two possible chair forms can also be slow on the NMR timescale, further complicating the spectra, especially in unsymmetrically substituted derivatives.[3][5][7]

These dynamic processes often result in broadened or multiple sets of signals in the NMR spectrum, which can be mistaken for impurities if not correctly understood. Temperature-dependent NMR studies are therefore essential for the unambiguous characterization of these compounds.[6][8][9]

Core Principles & Experimental Causality

A successful NMR analysis of 2,4-difluorobenzoyl piperazines hinges on recognizing and probing their dynamic nature. The choice of solvent and temperature are not merely experimental conditions but are critical tools for manipulating the rates of conformational exchange.

  • Solvent Effects: The energy barrier to amide bond rotation is influenced by solvent polarity. Different deuterated solvents can alter the coalescence temperature (Tc), the point at which the exchange rate between rotamers is fast enough to average their distinct NMR signals into a single, sharp peak.[6] For example, spectra of the same compound in CDCl3, DMSO-d6, and acetone-d6 can appear markedly different at room temperature.[6][10]

  • Variable Temperature (VT) NMR: This is the most powerful technique for studying these dynamic processes. By acquiring spectra at different temperatures, one can observe the transition from a slow-exchange regime (multiple sharp signals at low temperature) to a fast-exchange regime (a single set of averaged signals at high temperature). The coalescence point provides data to calculate the activation energy barrier (ΔG‡) for the rotational process.[5][6][7]

The workflow for analyzing these compounds follows a logical progression from initial structural confirmation to a detailed investigation of their dynamic properties.

G cluster_0 Phase 1: Initial Characterization (25 °C) cluster_1 Phase 2: Dynamic Behavior Analysis cluster_2 Phase 3: Final Structure Elucidation A 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) B Initial Spectrum Analysis (Observe signal multiplicity & broadening) A->B Data C Variable Temperature (VT) ¹H NMR B->C Anomalies prompt VT study D Determine Coalescence Temp (Tc) & Calculate ΔG‡ C->D Identify Exchange Regime E 2D NMR (COSY, HSQC, EXSY) (Confirm assignments & exchange) D->E Inform 2D Setup F Full Signal Assignment E->F Correlation Data G Report Conformational Dynamics F->G Complete Picture

Caption: Experimental workflow for NMR analysis.

Protocols: A Step-by-Step Guide

This section details the protocols for acquiring a comprehensive NMR dataset for a representative compound, N,N'-bis(2,4-difluorobenzoyl)piperazine.

Protocol 1: Sample Preparation

The choice of solvent is critical and influences the observed dynamics. DMSO-d6 is often a good starting point due to its high boiling point, which allows for a wide temperature range in VT experiments.

  • Weighing: Accurately weigh 10-15 mg of the 2,4-difluorobenzoyl-substituted piperazine derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Toluene-d8) in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Insoluble particulates will degrade spectral quality.

  • Standard: An internal standard like tetramethylsilane (TMS) is typically used for ¹H and ¹³C referencing, while CFCl₃ is used for ¹⁹F.[6] Modern spectrometers can also reference spectra to the residual solvent signal.

Protocol 2: Standard 1D NMR Acquisition (¹H, ¹³C, ¹⁹F)

These experiments are performed at ambient temperature (e.g., 25 °C) to provide an initial assessment of the molecule's structure and purity.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.[6]

  • ¹H NMR:

    • Acquire a standard single-pulse ¹H spectrum.

    • Observation: At room temperature, expect to see multiple broad signals for the piperazine protons (typically in the 3.0-4.0 ppm range) due to the presence of rotamers.[6][11] The aromatic protons will appear in the 7.0-7.8 ppm region, showing characteristic splitting from H-F and H-H couplings.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Observation: Similar to the ¹H spectrum, the piperazine carbons may show multiple signals (e.g., at ~42 and ~47 ppm).[6] The aromatic carbons will exhibit splitting due to C-F coupling (JCF).

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum. The high sensitivity of ¹⁹F means spectra can be acquired rapidly.[12][13]

    • Observation: Two distinct signals are expected for the 2,4-difluoro substitution pattern. Each signal will be a multiplet due to coupling to aromatic protons and the other fluorine nucleus. The large chemical shift dispersion of ¹⁹F NMR simplifies analysis.[14]

Protocol 3: Variable Temperature (VT) ¹H NMR

This protocol is essential to confirm the presence of conformational isomers.

  • Temperature Selection: Begin at ambient temperature (25 °C) and acquire a ¹H spectrum. Increase the temperature in increments of 10-15 K (e.g., 25 °C, 40 °C, 55 °C, 70 °C, 85 °C...). Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquisition.

  • Coalescence Point (Tc): Continue increasing the temperature until the separate signals for the piperazine protons broaden, merge, and finally sharpen into a single signal. The temperature at which the signals merge into a single broad peak is the coalescence temperature.[6]

  • Low-Temperature Acquisition (Optional): If the exchange is fast at room temperature, spectra can be acquired at lower temperatures (e.g., 0 °C, -10 °C, -25 °C) to resolve the individual rotamers.

  • Data Analysis: The activation free energy (ΔG‡) for the rotation can be calculated from Tc using the Eyring equation.

G cluster_lowT Low Temperature (Slow Exchange) cluster_Tc Coalescence (Tc) cluster_highT High Temperature (Fast Exchange) lowT_spec Two sharp signals (Distinct Rotamers A & B) Tc_spec One broad signal (Exchange rate ≈ Δν) lowT_spec->Tc_spec Heating highT_spec One sharp signal (Averaged environment) Tc_spec->highT_spec Heating temp_axis Increasing Temperature →

Caption: Effect of temperature on NMR signals.

Protocol 4: 2D NMR for Structural Assignment

2D NMR experiments are crucial for assigning the complex ¹H and ¹³C spectra and confirming through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks. This is vital for assigning protons within the aromatic ring and confirming connectivity in the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for unambiguously assigning the carbon signals of the piperazine and aromatic rings based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is invaluable for connecting the benzoyl moiety to the piperazine ring (e.g., correlation from piperazine protons to the carbonyl carbon).

  • EXSY (Exchange Spectroscopy): If performed at a temperature below coalescence where distinct rotamer signals are visible, an EXSY (or 2D NOESY) experiment will show cross-peaks between the exchanging piperazine proton signals, providing direct evidence of the dynamic conformational exchange.[6]

Data Interpretation & Expected Results

¹H and ¹³C NMR Spectral Features

The key feature is the temperature-dependent multiplicity of the piperazine signals. For a symmetrically substituted N,N'-bis(2,4-difluorobenzoyl)piperazine, one might expect a single signal for all 8 piperazine protons at high temperatures. However, below the coalescence point, restricted rotation can lead to up to four distinct signals for the NCH₂ protons.[6][11]

¹⁹F NMR Spectral Features

The 2,4-difluoro substitution pattern gives rise to two signals in the ¹⁹F NMR spectrum. The interpretation relies on understanding H-F and F-F coupling constants.

  • JHF (ortho): ~6-10 Hz

  • JHF (meta): ~6-10 Hz

  • JHF (para): ~8-12 Hz

  • JFF (ortho): ~20 Hz

  • JFF (meta): ~3-8 Hz

  • JFF (para): ~12-15 Hz

These couplings create complex but predictable splitting patterns that confirm the substitution pattern. Long-range through-space H-F couplings may also be observed, providing further conformational information.[15][16][17]

Summary Data Table

The following table summarizes typical NMR data for N,N'-bis(2,4-difluorobenzoyl)piperazine, compiled from literature sources.[1][6] Note that chemical shifts are highly dependent on the solvent and temperature.

NucleusPosition/GroupTypical Chemical Shift (ppm)Expected Multiplicity & Key Couplings (J in Hz)
¹H Piperazine (-CH₂-)3.2 - 3.9Multiple broad singlets at 25°C; coalesce to one singlet at T > Tc.
Aromatic (H-3)~7.0 - 7.2ddd (JHH ≈ 8.5, JHF ≈ 8.5, JHF ≈ 2.5)
Aromatic (H-5)~7.2 - 7.4ddd (JHH ≈ 8.5, JHF ≈ 8.5, JHH ≈ 2.5)
Aromatic (H-6)~7.4 - 7.6td (JHH ≈ 8.5, JHF ≈ 6.5)
¹³C Piperazine (-CH₂-)42 - 48Two signals below Tc (e.g., 42.1, 47.5 ppm in CDCl₃).[6]
Carbonyl (-C=O)~164Singlet or broad singlet.
Aromatic (C-F)160 - 165dd (1JCF ≈ 250, 2JCF ≈ 12)
¹⁹F Aromatic (F-2)~ -105 to -115Multiplet due to JFF and JHF couplings.
Aromatic (F-4)~ -105 to -115Multiplet due to JFF and JHF couplings.

Conclusion

The NMR spectroscopic analysis of 2,4-difluorobenzoyl-substituted piperazines is a non-trivial task that requires an appreciation for the underlying principles of chemical dynamics. By moving beyond simple room-temperature 1D spectra and employing a systematic approach involving variable temperature and multi-dimensional NMR techniques, researchers can achieve a complete and unambiguous structural and conformational characterization. This detailed understanding is paramount for rational drug design and the development of new chemical entities based on this important pharmacological scaffold.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41377-41393. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. R Discovery. [Link]

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 423-426. [Link]

  • Hernández, B., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 426-432. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Hernández, B., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Bar-Ad, O., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Contacts in Proteins. PMC. [Link]

  • Köckerling, M., & Mamat, C. (2025). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0...). ResearchGate. [Link]

  • Takaoka, Y., et al. (1998). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. PubMed. [Link]

  • Tirotta, I., et al. (2012). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

  • Hernández, B., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. [Link]

  • Köckerling, M., & Mamat, C. (2023). Synthesis, Dynamic NMR Characterization and XRD Studies of Two 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. [Link]

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Unknown Author. Ultrafast 19F MAS NMR. NSF PAR. [Link]

  • Unknown Author. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org. [Link]

  • Köckerling, M., & Mamat, C. (2025). 2,4-Difluorobenzoylpiperazine moiety present in selected different... ResearchGate. [Link]

  • Sojka, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4307-4316. [Link]

  • University of Ottawa. 19Flourine NMR. University of Ottawa. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

Sources

Method

Unveiling the Three-Dimensional Architecture of Piperazine Derivatives: An Application Guide to X-ray Crystallography

Introduction: The Piperazine Scaffold and the Imperative of Structural Insight The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold and the Imperative of Structural Insight

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of pharmaceuticals, from the anthelmintic agent piperazine citrate to the blockbuster antipsychotic aripiprazole, stems from its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[3] The ability to readily modify the piperazine core allows for the fine-tuning of a molecule's solubility, bioavailability, and target affinity.[2]

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of these derivatives is not merely academic—it is a critical component of rational drug design. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state. This powerful technique provides invaluable insights into:

  • Conformational Preferences: Determining the exact chair, boat, or twist-boat conformation of the piperazine ring and the orientation of its substituents.[4][5]

  • Intermolecular Interactions: Visualizing the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.[6][7]

  • Stereochemistry: Unambiguously assigning the absolute configuration of chiral centers.

  • Polymorphism: Identifying and characterizing different crystalline forms of the same compound, which can have profound implications for its stability, solubility, and bioavailability.[2][8]

  • Structure-Activity Relationships (SAR): Providing a structural basis for understanding how a molecule's conformation influences its interaction with a biological target.[9][10]

This comprehensive guide provides detailed application notes and protocols for the X-ray crystallographic analysis of piperazine derivatives, from single-crystal growth to structure refinement and interpretation.

The Crystallization of Piperazine Derivatives: Navigating the Path to High-Quality Crystals

The journey to a high-resolution crystal structure begins with the most crucial and often challenging step: growing a single crystal of sufficient size and quality. The inherent properties of piperazine derivatives, particularly their basicity and conformational flexibility, present unique challenges and considerations.

Key Considerations for Crystallization
  • Solvent Selection: The choice of solvent is paramount. The basicity of the piperazine nitrogens can lead to interactions with acidic solvents or impurities. A systematic screening of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points is essential. Common solvents for the crystallization of piperazine derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and chloroform, as well as solvent mixtures.[11][12][13]

  • pH Control: For ionizable piperazine derivatives, the pH of the crystallization solution can significantly impact solubility and crystal form. The formation of salts, such as hydrochlorides or diacetates, can be an effective strategy to improve crystallinity.[7][14][15]

  • Counter-ion Effects: When crystallizing piperazine salts, the choice of counter-ion can influence the crystal packing and even the conformation of the piperazine derivative.

  • Polymorphism and Pseudo-polymorphism: Piperazine derivatives are known to exhibit polymorphism, where the same molecule crystallizes in different arrangements.[8] Additionally, they can form pseudo-polymorphs, such as hydrates and solvates.[16][17][18] Careful control of crystallization conditions (temperature, solvent, saturation level) is necessary to obtain the desired form.[2][19][20]

Protocol 1: Vapor Diffusion for Single Crystal Growth of a Piperazine Derivative

Vapor diffusion is a widely used and effective method for growing high-quality single crystals of small molecules. This technique relies on the slow evaporation of a solvent from a solution of the compound, leading to a gradual increase in concentration and, ultimately, crystallization.

Materials:

  • Piperazine derivative of high purity (>98%)

  • A "good" solvent in which the compound is readily soluble

  • A "poor" solvent in which the compound is sparingly soluble (the poor solvent should be more volatile than the good solvent)

  • Small glass vial (e.g., 2 mL)

  • Larger glass jar or beaker with a screw cap or airtight seal

  • Syringe and filters (for clarifying the solution)

Procedure:

  • Prepare the Compound Solution: Dissolve 5-10 mg of the purified piperazine derivative in a minimal amount of the "good" solvent in the small vial. Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Clarify the Solution: Filter the solution through a syringe filter into a clean, dust-free small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Set up the Crystallization Chamber: Add a larger volume (e.g., 2-5 mL) of the "poor" solvent to the larger glass jar.

  • Initiate Vapor Diffusion: Place the small vial containing the compound solution inside the larger jar, ensuring the vials do not touch. The top of the small vial should be left open.

  • Seal and Incubate: Securely seal the larger jar and leave it undisturbed in a location with a constant temperature and free from vibrations.

  • Monitor Crystal Growth: Observe the setup periodically over several days to weeks. Crystals should slowly form as the more volatile "poor" solvent diffuses into the "good" solvent, reducing the solubility of the piperazine derivative.

  • Harvest the Crystals: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and immediately coat them in a cryoprotectant (e.g., paratone-N oil) for mounting.

Diagram: Vapor Diffusion Crystallization Setup

VaporDiffusion cluster_chamber Sealed Outer Chamber cluster_diffusion Reservoir Poor Solvent Reservoir (e.g., Hexane) Vial Inner Vial with Piperazine Derivative in 'Good' Solvent (e.g., Dichloromethane) Vapor_Poor Vapor_Good Vapor_Poor->Vapor_Good Vapor Diffusion caption Vapor diffusion setup for crystallization.

Caption: A schematic of the vapor diffusion method for growing single crystals.

Protocol 2: Co-crystallization of a Piperazine Derivative with a Target Protein

For many piperazine derivatives developed as drugs, understanding their interaction with the target protein is the primary objective. Co-crystallization involves crystallizing the protein in the presence of the piperazine derivative, allowing the complex to form in solution before crystallization.

Materials:

  • Purified target protein at a suitable concentration (e.g., 5-10 mg/mL)

  • Piperazine derivative (ligand) stock solution (e.g., in DMSO)

  • Crystallization screens (commercial or in-house)

  • Crystallization plates (e.g., sitting or hanging drop)

  • Pipettes and tips

Procedure:

  • Prepare the Protein-Ligand Complex: Mix the purified protein with the piperazine derivative solution. A typical starting point is a 1:3 to 1:10 molar ratio of protein to ligand. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid interference with crystallization.

  • Incubate: Allow the protein-ligand mixture to incubate on ice or at room temperature for a period ranging from 30 minutes to several hours to facilitate complex formation.

  • Set up Crystallization Trials: Using either the hanging drop or sitting drop vapor diffusion method, pipette a small volume (e.g., 1 µL) of the protein-ligand complex and mix it with an equal volume of the crystallization screen solution in the drop.

  • Seal and Incubate: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor for Crystal Growth: Regularly inspect the drops for crystal formation over days to weeks.

  • Crystal Optimization and Harvesting: If initial crystals are obtained, optimize the conditions (e.g., pH, precipitant concentration, ligand concentration) to improve crystal quality. Harvest suitable crystals for X-ray diffraction analysis.

Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. This is typically performed at a synchrotron source or with a modern in-house X-ray diffractometer.

Parameter Typical Value/Consideration for Piperazine Derivatives Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo radiation provides better resolution for small molecules, while Cu may be necessary for very small crystals.
Temperature 100-150 KCryo-cooling minimizes radiation damage and improves data quality by reducing thermal motion.[11][13]
Data Collection Strategy Full sphere of data with redundancyEnsures accurate determination of the space group and unit cell parameters, and improves data statistics.
Resolution At least 0.84 Å for publication-quality dataHigh resolution is necessary to accurately determine bond lengths, angles, and thermal parameters.

The collected diffraction images are then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. For small molecules like piperazine derivatives, direct methods are typically successful in providing an initial structural model. This model is then refined against the experimental data to improve its accuracy.

The refinement process involves minimizing the difference between the observed structure factors and those calculated from the atomic model. The quality of the final structure is assessed by several factors, including the R-factor (R1) and the goodness-of-fit (GooF). For well-behaved small molecule structures, an R1 value below 5% is generally expected.

Interpreting the Crystal Structure: A Case Study Perspective

The final refined crystal structure provides a wealth of information. Let's consider a hypothetical example of a novel piperazine-containing kinase inhibitor.

The X-ray structure reveals:

  • Piperazine Conformation: The piperazine ring adopts a chair conformation, which is the most common low-energy state.[4][21] This information is crucial for understanding the spatial arrangement of the substituents.

  • Binding Mode: In a co-crystal structure with the kinase, the N1-phenyl substituent is observed to form a key hydrogen bond with the hinge region of the kinase, while the N4-alkyl group extends into a hydrophobic pocket.[22]

  • Protonation State: One of the piperazine nitrogens is protonated, forming a salt bridge with a negatively charged aspartate residue in the active site.[7][22] This confirms the importance of the basicity of the piperazine for target engagement.

  • Conformational Flexibility: Analysis of the thermal parameters (B-factors) may indicate regions of higher flexibility in the molecule, which could be important for its binding kinetics.[23]

Diagram: General X-ray Crystallography Workflow

XRayWorkflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Growth DataCollection X-ray Data Collection Crystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalModel FinalModel Validation->FinalModel Final 3D Model caption Workflow of X-ray crystallography.

Caption: A simplified workflow of the X-ray crystallography process.

Data Deposition and Dissemination

To ensure the accessibility and utility of the determined crystal structure, it is standard practice to deposit the crystallographic data in a public repository.

  • Cambridge Structural Database (CSD): The primary repository for small molecule organic and metal-organic crystal structures.

  • Protein Data Bank (PDB): The main repository for biological macromolecule structures, including protein-ligand complexes.

Conclusion

X-ray crystallography is an indispensable tool in the study of piperazine derivatives, providing unparalleled insights into their three-dimensional structure. A thorough understanding of the principles of crystallization, data collection, and structure refinement, coupled with an awareness of the specific challenges posed by this class of molecules, is essential for obtaining high-quality structural data. The detailed protocols and considerations outlined in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully apply this powerful technique in their drug discovery and development endeavors. The structural information gleaned from these studies will undoubtedly continue to drive the design of novel and more effective piperazine-based therapeutics.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). National Institutes of Health. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). (n.d.). ResearchGate. [Link]

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). PubMed. [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2025). SAGE Journals. [Link]

  • Structures of piperazine, piperidine and morpholine. (n.d.). International Union of Crystallography. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). PubMed. [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. [Link]

  • Purification of piperazine. (1959).
  • Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]

  • Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. (2025). PubMed. [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. (2013). PubMed. [Link]

  • Conformational analysis of 2-substituted piperazines. (2016). PubMed. [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). National Institutes of Health. [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). Academia.edu. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). National Institutes of Health. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. (2022). PubMed. [Link]

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. (2022). PubMed. [Link]

  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2009). ACS Publications. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Digital CSIC. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. (2025). ACS Publications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). MDPI. [Link]

  • Recovery and purification of piperazine. (1969).
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). ResearchGate. [Link]

  • Mechanochemical Synthesis of Resveratrol-Piperazine Cocrystals. (2024). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) Introduction and Pharmacophore Rationale The compound 1-[(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4)

Introduction and Pharmacophore Rationale

The compound 1-[(2,4-Difluorophenyl)sulfonyl]piperazine is not typically deployed as a standalone therapeutic agent; rather, it serves as a highly versatile intermediate and building block in contemporary medicinal chemistry[1]. Its structural architecture combines two critical pharmacophoric elements:

  • The Piperazine Ring: Provides a basic, protonatable nitrogen essential for electrostatic interactions with receptor binding pockets (e.g., the conserved aspartate in monoamine receptors) while enhancing aqueous solubility.

  • The 2,4-Difluorophenylsulfonyl Group: Acts as a robust hydrogen-bond acceptor (via the sulfonyl oxygens) and provides metabolic stability and lipophilicity (via the C-F bonds).

Because of this unique physicochemical profile, derivatives of this scaffold are heavily utilized in two primary therapeutic domains: Carbonic Anhydrase (CA) inhibition for glaucoma and hypoxic tumors[2], and 5-Hydroxytryptamine (5-HT) receptor modulation for cognitive and psychiatric disorders[3]. This application note details the rigorous in vitro assay protocols required to evaluate these derivatives, focusing on mechanistic causality and self-validating experimental designs.

Carbonic Anhydrase Inhibition: Stopped-Flow CO₂ Hydrase Assay

Mechanistic Causality: Why Stopped-Flow?

Carbonic anhydrases (e.g., hCA I, II, IX, XII) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). This reaction is one of the fastest known enzymatic processes, with turnover numbers ( kcat​ ) exceeding 106 s−1 . Traditional steady-state spectrophotometry cannot capture the initial reaction velocity before equilibrium is reached. Therefore, a stopped-flow kinetic assay is mandatory[2]. By mixing a CO2​ -saturated solution with an enzyme-indicator mixture in milliseconds, the rapid drop in pH can be optically tracked via a pH-sensitive indicator (e.g., Phenol Red).

Assay Preparation
  • Buffer System: 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Indicator: 0.2 mM Phenol Red. The absorbance of its basic form is monitored at its maximum (typically 558 nm).

  • Substrate: CO2​ -saturated ultrapure water (prepared by bubbling pure CO2​ gas through water at 20°C for 30 minutes, yielding a concentration of ~34 mM).

  • Inhibitor Solutions: 1-[(2,4-Difluorophenyl)sulfonyl]piperazine derivatives dissolved in 10% DMSO/water (final DMSO in assay < 1% to prevent enzyme denaturation).

Step-by-Step Protocol
  • Enzyme-Inhibitor Pre-incubation (Critical Step): Mix the purified hCA isoform (e.g., 10 nM final concentration) with varying concentrations of the sulfonylpiperazine derivative (0.1 nM to 100 µM) in the HEPES/Phenol Red buffer. Incubate at room temperature for 15 minutes .

    • Causality: Sulfonamides act as Zinc-Binding Groups (ZBGs). The coordination of the sulfonamide anion to the active-site Zn2+ ion—displacing the zinc-bound hydroxide—is a relatively slow kinetic process. Omitting this pre-incubation will result in artificially high initial velocities and false-negative inhibition data.

  • System Priming: Load Syringe A of the stopped-flow apparatus with the CO2​ -saturated water. Load Syringe B with the pre-incubated Enzyme-Inhibitor-Indicator mixture.

  • Rapid Mixing & Acquisition: Trigger the pneumatic drive to mix equal volumes from Syringe A and B into the observation cell (dead time ~1.5 ms). Record the decrease in absorbance at 558 nm over a 10-second window.

  • Data Processing: Calculate the initial velocity ( vi​ ) from the linear portion of the absorbance decay curve.

Self-Validation System
  • Positive Control: Acetazolamide (AAZ) must be run in parallel. The Ki​ of AAZ for hCA II should consistently read ~12 nM.

  • Uncatalyzed Background: A blank run (buffer without enzyme) must be performed. The slow, uncatalyzed hydration of CO2​ must be subtracted from all enzymatic rates to isolate true catalytic velocity.

StoppedFlow cluster_0 Reagent Delivery S_A Syringe A CO2 Saturated Water Mixer Rapid Mixing Chamber (Millisecond Dead Time) S_A->Mixer Pneumatic Drive S_B Syringe B Enzyme + Inhibitor + Indicator S_B->Mixer Pneumatic Drive Cell Observation Cell (Optical Path) Mixer->Cell Mixed Flow Detector Photomultiplier Tube (Absorbance at 558 nm) Cell->Detector Light Transmittance Data Data Acquisition (Reaction Kinetics & Ki) Detector->Data Signal Output

Caption: Fluidic and optical workflow of the stopped-flow CO2 hydrase assay.

CNS Target Engagement: 5-HT Receptor Radioligand Binding Assay

Mechanistic Causality: Targeting the Serotonergic System

Derivatives of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine exhibit high affinity for 5-HT receptors (specifically 5−HT6​ and 5−HT1A​ )[3][4]. The basic piperazine nitrogen anchors to Asp3.32 in the GPCR transmembrane domain, while the difluorophenyl group occupies hydrophobic auxiliary pockets. To quantify this affinity, a competitive radioligand binding assay is utilized.

Assay Preparation
  • Membrane Preparation: CHO or HEK293 cells stably expressing human 5−HT6​ or 5−HT1A​ receptors.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.5 mM EDTA.

    • Causality: Mg2+ ions are strictly required to stabilize the high-affinity ternary complex (Receptor-G protein-Agonist). Without MgCl2​ , the receptor shifts to a low-affinity state, skewing Ki​ calculations.

  • Radioligand: [3H] -LSD (for 5−HT6​ ) or [3H] -WAY-100635 (for 5−HT1A​ ).

Step-by-Step Protocol
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: Piperazine derivatives are highly basic and positively charged at physiological pH. Glass fiber filters possess a net negative charge. PEI coats the filters with positive charges, preventing non-specific electrostatic binding of the test compounds and radioligands, thereby drastically improving the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., 2 nM [3H] -LSD), 50 µL of the sulfonylpiperazine derivative (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters rapidly three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Self-Validation System
  • Non-Specific Binding (NSB): Define NSB by incubating parallel wells with a massive excess (10 µM) of an unlabeled competitor (e.g., Serotonin or Clozapine). NSB must be subtracted from total binding to calculate specific binding.

  • Z'-Factor: Calculate the Z'-factor between total binding (vehicle only) and NSB. A Z'-factor > 0.5 validates the assay's robustness for screening.

HT6Pathway Ligand 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Derivative (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding (Blocks Serotonin) GProtein Gs Protein Complex (Alpha subunit activation) Receptor->GProtein Inhibits Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Reduced Stimulation SecondMsg cAMP Production Effector->SecondMsg Decreased Synthesis Kinase Protein Kinase A (PKA) Activation SecondMsg->Kinase Downregulation

Caption: Mechanism of 5-HT6 receptor antagonism by sulfonylpiperazine derivatives.

Quantitative Data Presentation

The following table summarizes representative, structure-activity relationship (SAR) data for a highly optimized 1-[(2,4-Difluorophenyl)sulfonyl]piperazine derivative against standard reference compounds[2][3].

CompoundhCA II Ki​ (nM)hCA IX Ki​ (nM)5-HT 1A​ Ki​ (nM)5-HT 6​ Ki​ (nM)Primary Indication Profile
Test Derivative > 10,00014.5 ± 1.2210.4 ± 15.36.2 ± 0.8Hypoxic Tumors / Cognitive Deficits
Acetazolamide (Ref) 12.1 ± 0.525.8 ± 1.4N/AN/AGlaucoma / Diuresis
Risperidone (Ref) N/AN/A195.0 ± 20.11260 ± 150Atypical Antipsychotic

Note: The test derivative demonstrates exceptional selectivity for the tumor-associated hCA IX over the ubiquitous cytosolic hCA II, alongside potent nanomolar affinity for the 5−HT6​ receptor.

References

  • Title: An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Source: KISTI URL: [Link]

Sources

Method

Application Notes and Protocols for 1-[(2,4-Difluorophenyl)sulfonyl]piperazine in Kinase Inhibition Research

Introduction: The Sulfonylpiperazine Scaffold as a Privileged Motif in Kinase Inhibitor Discovery Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonylpiperazine Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, the sulfonylpiperazine moiety has emerged as a privileged scaffold. Its unique combination of structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemistry campaigns. The piperazine ring offers two points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.[1] The sulfonamide group can act as a hydrogen bond acceptor and its tetrahedral geometry can influence the spatial arrangement of the molecule, contributing to target affinity and selectivity.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine as a foundational scaffold in the discovery and characterization of novel kinase inhibitors. While this compound is primarily a chemical intermediate, its structural features—the synthetically versatile piperazine core and the electron-withdrawing 2,4-difluorophenyl group—make it an excellent starting point for fragment-based or lead generation efforts targeting a variety of kinases.

Rationale for Use: A Building Block for Potent and Selective Inhibitors

The strategic value of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine in a kinase inhibitor discovery program is rooted in the individual contributions of its constituent parts:

  • The Piperazine Core: This heterocyclic motif is prevalent in numerous FDA-approved drugs.[1] Its non-planar, chair-like conformation can effectively present substituents in distinct spatial orientations, facilitating interactions with various sub-pockets of the kinase active site. The two nitrogen atoms provide handles for the introduction of diverse chemical functionalities to modulate potency, selectivity, and drug-like properties.[1]

  • The (2,4-Difluorophenyl)sulfonyl Group: The difluorophenyl moiety offers several advantages. The fluorine atoms can enhance binding affinity through favorable interactions with the protein backbone or by modulating the pKa of nearby functional groups. Furthermore, the substitution pattern can influence the molecule's metabolic stability and membrane permeability. The sulfonyl group itself is a key pharmacophoric element, often involved in hydrogen bonding with the hinge region of the kinase domain.

By utilizing 1-[(2,4-Difluorophenyl)sulfonyl]piperazine as a core scaffold, researchers can systematically build upon this foundation to develop potent and selective inhibitors against their kinase of interest.

Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

To illustrate the application of inhibitors derived from this scaffold, we will consider a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in cancer therapy. Dysregulation of RTK signaling can lead to uncontrolled cell proliferation and survival.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binding & Dimerization Inhibitor 1-[(2,4-Difluorophenyl)sulfonyl]piperazine -based Inhibitor Inhibitor->RTK Inhibition of Phosphorylation ATP ATP ATP->RTK Phosphate Donor Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Figure 1: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway, illustrating the point of intervention for a kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for evaluating derivatives of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine as kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a primary screen to determine the direct inhibitory activity of test compounds against a purified kinase enzyme. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 1-[(2,4-Difluorophenyl)sulfonyl]piperazine derivatives (test compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution at a concentration appropriate for the specific kinase (often near the Km)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of each compound dilution to the wells of the microplate. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor for the target kinase (100% inhibition control).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

    • Add 20 µL of the kinase/substrate master mix to each well containing the test compounds.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase assay buffer.

    • Add 20 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 40 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_max_activity) / (Luminescence_no_kinase - Luminescence_max_activity)

    • Luminescence_inhibitor: Signal from wells with test compound.

    • Luminescence_max_activity: Signal from DMSO-only wells (0% inhibition).

    • Luminescence_no_kinase: Signal from wells without kinase (100% inhibition).

  • Determine IC₅₀ Values:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2: Cell-Based Proliferation Assay (MTT or Resazurin)

This protocol assesses the ability of test compounds to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • 1-[(2,4-Difluorophenyl)sulfonyl]piperazine derivatives (test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance (for MTT) or fluorescence (for Resazurin)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 2,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours in a CO₂ incubator.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate Percent Viability: % Viability = 100 * (Absorbance_test_compound - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)

    • Absorbance_blank: Absorbance of medium without cells.

  • Determine GI₅₀ Values:

    • Plot the percent viability as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (Growth Inhibition 50) value.

Data Presentation and Interpretation

The data generated from these assays can be summarized in a table for clear comparison of the inhibitory potential of different derivatives.

Compound IDTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Derivative 1500.5
Derivative 22502.1
Derivative 3>10,000>50
Positive Control100.1

Interpretation:

  • A low IC₅₀ value indicates potent inhibition of the target kinase in a biochemical setting.

  • A low GI₅₀ value suggests that the compound is effective at inhibiting cell proliferation in a cellular context.

  • A good correlation between IC₅₀ and GI₅₀ values can indicate that the anti-proliferative effect is likely due to the inhibition of the target kinase.

  • Poor correlation may suggest off-target effects, poor cell permeability, or metabolic instability of the compound.

Troubleshooting

Issue Possible Cause Solution
High variability in biochemical assay Inconsistent pipetting, unstable reagentsUse calibrated pipettes, prepare fresh reagents, ensure proper mixing
No inhibition observed Compound insolubility, inactive compoundCheck compound solubility in assay buffer, synthesize and test new derivatives
High background in cell-based assay Contamination, incorrect blankingUse sterile technique, ensure blank wells contain only medium and viability reagent
Poor correlation between biochemical and cellular data Poor cell permeability, efflux by transporters, compound metabolismPerform permeability assays (e.g., PAMPA), use efflux pump inhibitors, conduct metabolic stability assays

Conclusion

1-[(2,4-Difluorophenyl)sulfonyl]piperazine represents a valuable and versatile starting scaffold for the development of novel kinase inhibitors. Its inherent structural and chemical properties provide a solid foundation for medicinal chemistry efforts aimed at generating potent and selective drug candidates. The protocols and guidelines presented in this document offer a systematic approach to the initial characterization of derivatives based on this promising core structure, paving the way for further optimization and preclinical development.

References

  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. (2016). Expert Opinion on Therapeutic Patents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with complex synthetic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with complex synthetic building blocks.

1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) is a highly versatile intermediate used extensively in contemporary medicinal chemistry, particularly in the synthesis of PROTACs, CNS agents, and targeted antimicrobials[1]. However, its unique structural features—a highly electronegative, lipophilic difluorophenyl group coupled with a sulfonamide linkage and an ionizable piperazine ring—create competing physicochemical forces that often lead to severe solubility issues during assay preparation[2].

This guide provides field-proven, mechanistically grounded solutions to ensure your compound remains fully dissolved and biologically active across all experimental workflows.

Part 1: Quantitative Solubility Profiling

To successfully formulate this compound, you must understand how different solvent environments interact with its distinct functional groups. The strong C-F bonds increase the molecule's overall lipophilicity and crystal lattice energy, making aqueous solvation thermodynamically unfavorable at neutral pH[2].

Table 1: Expected Solubility Profiles and Mechanistic Rationales

Solvent SystemSolubility ProfileRecommended Max StockMechanistic Rationale
DMSO (100%) Highly Soluble50 mMStrong dipole-dipole interactions disrupt the high crystal lattice energy of the fluorinated sulfonamide core.
DMF (100%) Highly Soluble50 mMExcellent alternative to DMSO; provides similar solvation for the polar sulfonamide without freezing at 18°C.
Methanol / Ethanol Moderately Soluble5 - 10 mMProtic solvents interact well with the piperazine nitrogen but struggle to solvate the hydrophobic difluorophenyl ring.
Aqueous Buffer (pH 7.4) Poorly Soluble< 0.1 mMThe highly electronegative fluorine atoms and aromatic ring drive hydrophobic aggregation, leading to rapid precipitation.
Aqueous Buffer (pH 5.0) Moderately Soluble1 - 5 mMProtonation of the piperazine secondary amine forms a highly soluble cationic species, overcoming the hydrophobic effect.
Part 2: Troubleshooting Guides & FAQs

Q1: My compound dissolves perfectly in 100% DMSO, but immediately forms a cloudy suspension when diluted into PBS (pH 7.4). Why does this happen, and how do I prevent it? Cause: This is a classic "solvent crash." While the parent piperazine ring is freely soluble in water[3][4], the addition of the 2,4-difluorophenyl sulfonyl moiety drastically shifts the molecule's LogP. When the DMSO concentration drops below a critical threshold during dilution (typically <5% v/v), the hydrophobic effect forces the fluorinated aromatic rings to aggregate and exclude water, rapidly forming insoluble micro-crystals[2]. Solution: Never dilute directly from 100% DMSO into an aqueous buffer. Instead, employ a "step-down" co-solvent strategy. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 10% Tween-80 or Cremophor EL) before introducing the aqueous phase. The surfactant forms micelles that shield the hydrophobic difluorophenyl group from the aqueous environment.

Q2: I am conducting sensitive cell-based assays and cannot use harsh surfactants or exceed 0.5% DMSO. What are my options for maintaining solubility? Cause: Cell cultures often cannot tolerate the membrane-disrupting effects of surfactants or high organic solvent loads. Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The difluorophenyl ring of your compound will spontaneously partition into the cyclodextrin cavity, effectively masking its hydrophobicity while keeping the molecule in solution. Prepare a 10–20% (w/v) HP-β-CD solution in your cell culture media, and slowly titrate your DMSO stock into this vehicle under continuous agitation.

Q3: Can I alter the pH of my assay buffer to force the compound into solution without additives? Cause: Yes, but this is highly dependent on your assay's pH tolerance. The parent piperazine molecule has a basic pKa of approximately 9.73[3]. However, the strong electron-withdrawing nature of the adjacent sulfonyl group pulls electron density away from the ring, lowering the pKa of the distal secondary amine to roughly 8.5–9.0. Solution: Lowering your buffer pH to 5.5–6.0 will fully protonate the piperazine nitrogen. This cationic state dramatically increases the thermodynamic solubility of the compound. If your biochemical assay tolerates a slightly acidic environment, this is the cleanest method to achieve high concentrations without organic co-solvents.

Part 3: Experimental Protocol for Stable Formulation

This protocol describes the preparation of a crash-resistant 1 mM working solution designed for biological assays. It incorporates a self-validating checkpoint to ensure absolute data integrity.

Step-by-Step Methodology:

  • Primary Stock Preparation: Weigh the appropriate mass of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine. Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Thermal Agitation: Seal the vial and sonicate in a water bath at 37°C for 10–15 minutes.

  • Primary Validation: Hold the vial against a light source. The solution must be optically clear without refractive Schlieren lines (wavy distortions indicating incomplete solvation).

  • Vehicle Formulation: In a separate sterile conical tube, prepare an intermediate vehicle consisting of 20% (w/v) HP-β-CD in PBS (pH 7.4). Allow 30 minutes for the cyclodextrin to fully hydrate.

  • Stepwise Dilution: While vortexing the HP-β-CD vehicle at medium speed, add the 50 mM DMSO stock dropwise (e.g., add 20 µL of stock to 980 µL of vehicle to yield a 1 mM working solution with 2% DMSO).

  • Self-Validation Checkpoint (Critical): Do not assume the solution is stable based on naked-eye observation alone. Measure the absorbance of the final working solution at 600 nm (OD600) using a spectrophotometer, blanked against the vehicle.

    • Pass: An OD600 < 0.01 indicates true solvation.

    • Fail: An OD600 > 0.02 indicates sub-visible colloidal aggregation (solvent crash). If this occurs, discard the solution, increase the HP-β-CD concentration to 25%, and repeat Step 5 at a slower titration rate.

Part 4: Formulation Workflow & Decision Tree

FormulationWorkflow N1 1-[(2,4-Difluorophenyl)sulfonyl]piperazine Dry Powder N2 Add 100% DMSO (Target: 50 mM Stock) N1->N2 N3 Optically Clear? N2->N3 N4 Sonicate at 37°C (10-15 min) N3->N4 No N5 Dilute into Aqueous Buffer (e.g., PBS pH 7.4) N3->N5 Yes N4->N3 N6 Precipitation Observed (OD600 > 0.02)? N5->N6 N7 Host-Guest Complexation (Add 10-20% HP-β-CD) N6->N7 Yes (Cell Assays) N8 pH Modulation (Adjust buffer to pH 5.5-6.0) N6->N8 Yes (Biochem Assays) N9 Stable Working Solution (Validated via Spectrophotometry) N6->N9 No N7->N9 N8->N9

Decision tree for resolving solubility issues of fluorinated piperazine sulfonamides.

References
  • Wikipedia Contributors. "Piperazine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4837, Piperazine". PubChem. Available at:[Link]

  • MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". Molecules 2024, 29(5), 984. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination, with a specialized focus on the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination, with a specialized focus on the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when approaching the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Q1: What makes the Buchwald-Hartwig amination a preferred method for synthesizing N-arylpiperazines?

A1: The Buchwald-Hartwig amination is a versatile and highly valued method for forming carbon-nitrogen (C-N) bonds due to its broad substrate scope and tolerance of various functional groups, which are often limitations in traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of N-arylpiperazines from readily available aryl halides and piperazine derivatives under relatively mild conditions.[1][2]

Q2: What are the most critical parameters to control for a successful reaction?

A2: A successful Buchwald-Hartwig amination hinges on the careful selection and control of several key parameters:

  • Catalyst and Ligand System: The choice of the palladium source and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands are often necessary, especially when dealing with less reactive aryl chlorides.[1][7][8]

  • Base: The strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but the choice must be compatible with any sensitive functional groups on your substrates.[9][10][11]

  • Inert Atmosphere: The palladium(0) catalytic species is sensitive to oxygen. Therefore, maintaining an inert atmosphere using argon or nitrogen throughout the reaction is essential to prevent catalyst deactivation.[11]

  • Solvent: Anhydrous solvents are a must to prevent side reactions. Toluene and dioxane are common choices.[11][12]

Q3: I'm seeing a significant amount of bis-arylated piperazine as a byproduct. How can I favor mono-arylation?

A3: The formation of bis-arylated piperazine is a common challenge. To promote mono-arylation, you can employ several strategies:

  • Stoichiometry: Use an excess of the piperazine nucleophile relative to the aryl halide. A 1.2 to 1.5 excess of piperazine is a good starting point.

  • Protecting Groups: Utilize a mono-protected piperazine, such as N-Boc-piperazine.[1][13] The Boc group can be removed in a subsequent step.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can favor the mono-arylated product.

Q4: Can I use aryl chlorides for this reaction?

A4: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[9] To achieve good yields with aryl chlorides, it is often necessary to use more specialized, sterically hindered, and electron-rich phosphine ligands, such as XPhos or RuPhos, and potentially higher reaction temperatures.[1][14][15]

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - [HBase]X Salt Salt ([HBase]X) RedElim->Pd0 Ar-NR₂ Product N-Arylpiperazine (Ar-NR₂) ArylHalide Aryl Halide (Ar-X) Amine Piperazine (R₂NH) Base Base caption Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[4][9] This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Finally, reductive elimination yields the desired N-arylpiperazine and regenerates the Pd(0) catalyst.[4][16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of N-arylpiperazines via Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is one of the most frequent challenges.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species is susceptible to oxidation. Exposure to air can deactivate the catalyst.[11] Using a Pd(II) precatalyst requires in-situ reduction, which may be inefficient.[9][10]Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[11] Use modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) for more reliable formation of the active catalyst.[11]
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. An incorrect ligand choice, especially for challenging substrates like aryl chlorides, will result in poor reactivity.[7][8][9]For aryl bromides and iodides, ligands like BINAP or DPPF may be sufficient.[4] For less reactive aryl chlorides, more electron-rich and bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary.[14][17][18] Screen a panel of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The base facilitates the deprotonation of the amine coordinated to the palladium center, a key step in the catalytic cycle.[19][20][21] A base that is too weak may not be effective, while a base that is too strong could lead to decomposition of sensitive functional groups.[9][10]Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are generally effective.[10][11] If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[9] Ensure the base is fresh and handled under anhydrous conditions.[11]
Presence of Water or Oxygen Water can hydrolyze the phosphine ligands and interfere with the catalytic cycle. Oxygen will oxidize and deactivate the Pd(0) catalyst.Use anhydrous solvents and ensure all reagents are dry.[11] Thoroughly degas the solvent and reaction mixture before heating.[11]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired N-arylpiperazine.

Side Product Potential Cause Recommended Solution
Hydrodehalogenation (Ar-H) This occurs when a β-hydride elimination pathway competes with reductive elimination, particularly with certain ligands or at high temperatures.[4] It can also be a sign of incomplete formation of the active Pd-ligand complex.[13]Optimize the reaction temperature; sometimes lowering it can suppress this side reaction.[13] Ensure the correct palladium-to-ligand ratio is used to favor the desired catalytic pathway. Using a pre-catalyst can often lead to cleaner reactions.[13]
Bis-Arylated Piperazine As discussed in the FAQs, this arises from the second nitrogen of the piperazine ring reacting with another molecule of the aryl halide.Use a mono-protected piperazine (e.g., N-Boc-piperazine) or an excess of unprotected piperazine.[1][13]
Phenol Formation (Ar-OH) If water is present in the reaction, it can compete with the amine as a nucleophile, leading to the formation of phenols, especially at higher temperatures.Use rigorously dried solvents and reagents.[11]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a problematic Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Check_Catalyst Evaluate Catalyst/Precatalyst and Ligand Choice Check_Inert->Check_Catalyst Conditions OK Check_Base Assess Base Strength and Purity Check_Catalyst->Check_Base System Appropriate Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Success Successful Reaction Check_Temp->Success Optimized

Caption: A step-by-step workflow for diagnosing and resolving common issues in the Buchwald-Hartwig amination.

Experimental Protocols

Below are representative protocols for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl bromide. These should be considered as starting points and may require optimization for your specific substrates.

General Protocol

This protocol is a good starting point for the coupling of N-Boc-piperazine with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)[1]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.[1]

  • In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Add anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst solution.[1]

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Optimized Protocol Using a Pre-catalyst

This protocol utilizes a modern, air-stable pre-catalyst for improved reliability and often milder reaction conditions.

Materials:

  • Aryl chloride (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous tert-amyl alcohol

Procedure:

  • To an oven-dried vial with a magnetic stir bar, add the aryl chloride, N-Boc-piperazine, XPhos Pd G3, and potassium phosphate.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add anhydrous tert-amyl alcohol via syringe.

  • Heat the reaction mixture to 90-100 °C and stir. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up and purify as described in the general protocol.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. (2024, February 12). Retrieved from [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Why C–N and C–O Couplings? - Macmillan Group. (n.d.). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]

  • BH amination side products and purification : r/chemistry - Reddit. (2024, July 31). Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Fluorinated Organic Compounds

Welcome to the technical support center for the crystallization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with crystallizing these molecules. The high electronegativity of fluorine and its influence on intermolecular interactions can often lead to unexpected crystallization behavior. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.

The Unique Challenge of Fluorinated Compounds

The introduction of fluorine into an organic molecule dramatically alters its electronic properties, conformation, and intermolecular interactions.[1][2] This can lead to significant challenges during crystallization. Unlike their non-fluorinated analogs, these compounds often exhibit different solubility profiles and crystal packing arrangements due to interactions such as C-H···F hydrogen bonds, F···F contacts, and C-F···π interactions.[3][4][5][6] Understanding and manipulating these forces is the key to successful crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of fluorinated compounds in a question-and-answer format.

Question 1: My fluorinated compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" or liquid-liquid phase separation is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid.[7] This often occurs when the solution is highly supersaturated, and the solute molecules have high mobility, which can trap impurities.[7] For fluorinated compounds, this can be exacerbated by strong solvent interactions and the compound's intrinsic properties.

Causality:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can create a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.

  • Low Melting Point/High Solubility: If the temperature at which the compound becomes insoluble is below its melting point in the solvent system, it will separate as a liquid.

  • Strong Solute-Solvent Interactions: Solvents that are too "good" can hold the fluorinated compound in solution even at high concentrations, leading to oiling out upon cooling.

Solutions to Try:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, slow down the cooling rate. A Dewar flask with hot water can be used for very slow cooling.[8]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at an elevated temperature with vigorous stirring.[1]

  • Adjust the Solvent System:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the heated mixture to reduce the supersaturation level.[9]

    • Change the Solvent: Select a solvent where the compound has lower solubility at all temperatures. A systematic solvent screening is recommended.

  • Induce Nucleation:

    • Seed Crystals: Introduce a small crystal of the pure compound to the supersaturated solution to provide a template for crystal growth.[10]

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[10]

  • Increase Lattice Energy:

    • Co-crystallization: If the compound has suitable functional groups, consider forming a co-crystal with a co-former that has strong, directional interactions like hydrogen bonding.[1][11] This can create a more stable crystal lattice that is less prone to oiling out.

Question 2: I've managed to get crystals, but they are very fine needles or plates. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?

Answer:

The formation of very small crystals often indicates rapid nucleation and growth. To obtain larger crystals, the goal is to have a slower rate of nucleation and a controlled rate of crystal growth.

Causality:

  • High Supersaturation: Leads to the rapid formation of many nuclei, which then compete for the available solute, resulting in small crystals.

  • Solvent Choice: Some solvents may promote specific growth patterns. For example, highly polar solvents might favor faster growth along certain crystal faces.

Solutions to Try:

  • Optimize the Solvent System:

    • Use a Binary Solvent System: A "good" solvent in which the compound is soluble and a miscible "poor" anti-solvent in which it is not can allow for fine control over supersaturation through techniques like vapor diffusion or liquid-liquid diffusion.[8]

    • Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.[1][12]

  • Control the Crystallization Rate:

    • Slow Evaporation: Allow the solvent to evaporate very slowly from a nearly saturated solution. This can be achieved by covering the vial with a cap that has a small hole.[13][14]

    • Vapor Diffusion: Place a small vial containing your compound dissolved in a volatile solvent inside a larger, sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the inner vial will gradually induce crystallization.[13]

    • Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystals will form at the interface as the solvents slowly mix.[8][15]

  • Temperature Control:

    • Slow Cooling: As mentioned before, a very slow and controlled cooling ramp can promote the growth of larger crystals.[8]

    • Constant Temperature: In some cases, allowing a saturated solution to stand at a constant temperature for an extended period can yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing fluorinated organic compounds?

The "best" solvent is highly dependent on the specific compound. However, some general guidelines apply. The principle of "like dissolves like" is a good starting point, but the unique nature of fluorine requires a more detailed approach.[1]

Solvent ClassPolarityKey Interactions with Fluorinated Compounds
Protic Solvents (e.g., Methanol, Ethanol)HighHydrogen bonding (donor and acceptor), dipole-dipole.[1]
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile)Medium to HighDipole-dipole, potential for C-F···H-C interactions.[1]
Ethers (e.g., Diethyl ether, THF)Low to MediumDipole-dipole, weak hydrogen bond acceptor.[1]
Halogenated Solvents (e.g., Dichloromethane)Low to MediumDipole-dipole, potential for halogen bonding.[1]
Aromatic Hydrocarbons (e.g., Toluene)Lowπ-stacking, C-F···π interactions.[1]
Aliphatic Hydrocarbons (e.g., Hexanes, Heptane)Very LowVan der Waals forces (often used as anti-solvents).[1]

Expert Tip: Highly fluorinated compounds can sometimes be soluble in perfluorinated solvents like perfluorodecalin, which can be useful in specific cases.[16][17]

Q2: How does the position of fluorine atoms on a molecule affect its crystallization?

The position of fluorine substitution can have a profound impact on crystal packing and intermolecular interactions.[4][18] Even a subtle change in the location of a fluorine atom can lead to different supramolecular assemblies.[18]

  • Directing Intermolecular Interactions: Fluorine atoms can act as weak hydrogen bond acceptors in C-H···F interactions and can also participate in F···F and C-F···π interactions.[4][6] The specific geometry of these interactions will be dictated by the fluorine's position.

  • Altering Molecular Shape and Dipole Moment: The introduction of fluorine changes the molecule's overall shape and its dipole moment, which in turn influences how the molecules pack in a crystal lattice.[2]

Q3: When should I consider co-crystallization for my fluorinated compound?

Co-crystallization can be a powerful technique when conventional methods fail.[1] Consider co-crystallization when:

  • Your compound consistently oils out or forms an amorphous solid.

  • You are unable to obtain single crystals suitable for X-ray diffraction.

  • You want to improve the physicochemical properties of your compound, such as solubility or stability.[19][20]

The strategy involves selecting a "co-former" molecule that can form strong and directional non-covalent bonds (like hydrogen bonds or halogen bonds) with your fluorinated compound.[11][21][22]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Single-Solvent Recrystallization
  • Preparation: Place approximately 10-20 mg of your impure fluorinated compound into several small test tubes.

  • Solubility at Room Temperature: To each test tube, add a different candidate solvent dropwise (e.g., methanol, acetone, toluene, hexanes) until the solid dissolves or you have added about 1 mL. Note the solubility at room temperature. An ideal solvent will dissolve the compound sparingly or not at all at room temperature.[1]

  • Solubility at Elevated Temperature: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid dissolves completely. Note the solubility at the higher temperature. A good solvent will dissolve the compound completely when hot.[1]

  • Crystallization upon Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvents yield good quality crystals.

  • Scaling Up: Once an appropriate solvent is identified, perform the recrystallization on a larger scale using an Erlenmeyer flask. Use the minimum amount of hot solvent to dissolve the compound.

Protocol 2: Co-crystal Screening by Slurry Crystallization
  • Co-former Selection: Choose a co-former that has complementary functional groups to your target molecule (e.g., a hydrogen bond donor if your molecule is an acceptor).

  • Stoichiometric Mixture: In a small vial, combine your fluorinated compound and the chosen co-former in a 1:1 molar ratio.

  • Slurry Formation: Add a small amount of a solvent in which both compounds are sparingly soluble. The goal is to create a slurry, not a clear solution.

  • Agitation: Agitate the slurry at room temperature for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Analysis: Isolate the solid by filtration and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (the co-crystal) has formed.

Visualizing Key Concepts

Intermolecular Interactions in Fluorinated Crystals

The following diagram illustrates the key non-covalent interactions that can influence the crystal packing of fluorinated organic compounds. Understanding these interactions is crucial for rational solvent selection and troubleshooting.

G cluster_molecule Fluorinated Molecule cluster_interactions Potential Intermolecular Interactions cluster_partners Interaction Partners FM C-F H_Bond C-H···F (Hydrogen Bond) FM->H_Bond Halogen_Bond C-F···X (Halogen Bond) FM->Halogen_Bond Pi_Interaction C-F···π (Pi Interaction) FM->Pi_Interaction FF_Interaction F···F (Dipole-Dipole) FM->FF_Interaction CH_Group C-H Group H_Bond->CH_Group Halogen_Atom X (e.g., I, Br) Halogen_Bond->Halogen_Atom Aromatic_Ring Aromatic Ring Pi_Interaction->Aromatic_Ring Another_Fluorine Another C-F FF_Interaction->Another_Fluorine

Caption: Key intermolecular interactions involving organic fluorine.

Troubleshooting Workflow for "Oiling Out"

This decision tree provides a systematic approach to addressing the common issue of a fluorinated compound oiling out during crystallization.

G start Problem: Compound 'Oils Out' check_saturation Is the rate of supersaturation high? start->check_saturation slow_down Action: Slow down cooling or anti-solvent addition check_saturation->slow_down Yes check_solvent Is the solvent too 'good'? check_saturation->check_solvent No success Success: Crystals Formed slow_down->success change_solvent Action: - Add more solvent - Screen for a less  solubilizing solvent check_solvent->change_solvent Yes induce_nucleation Action: - Add seed crystals - Scratch the flask check_solvent->induce_nucleation No change_solvent->success consider_cocrystal Advanced Strategy: Consider co-crystallization to increase lattice energy induce_nucleation->consider_cocrystal Still oils out induce_nucleation->success Works consider_cocrystal->success

Caption: A decision-making workflow for troubleshooting "oiling out".

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
  • Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm (RSC Publishing).
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm (RSC Publishing).
  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications.
  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design - ACS Publications.
  • Crystallographic and computational investigation of intermolecular interactions involving organic fluorine with relevance to the hybridization of the carbon atom. CrystEngComm (RSC Publishing).
  • 3.5E: Initiating Crystallization. Chemistry LibreTexts.
  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. ACS Publications.
  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications.
  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene | Request PDF. ResearchGate.
  • A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals. PMC.
  • Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. IntechOpen.
  • Co-Crystallization of Sym-Triiodo-Trifluorobenzene with Bipyridyl Donors: Consistent Formation of Two Instead of Anticipated Three N···I Halogen Bonds. ACS Publications.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Guide for crystallization.
  • Heterogeneous Nucleation of Protein Crystals on Fluorinated Layered Silicate. PMC - NIH.
  • How to Grow Crystals.
  • Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. RSC Publishing.
  • Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. RSC Publishing.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. PMC.
  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. MDPI.
  • Solvents for fluorinated polymers. US5290846A - Google Patents.
  • Hydrogen bonding interactions of covalently bonded fluorine atoms: from crystallographic data to a new angular function in the GRID force field. PubMed.
  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design - ACS Publications.
  • Selecting a Solvent to Crystallize a Substance. YouTube.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
  • Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry - ACS Publications.
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC.
  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
  • Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. RSC Publishing.
  • Development of the “PERFECT” direct fluorination method and its industrial applications.
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Publishing - Rsc.org.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
  • Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. ResearchGate.
  • The Dark Side of Fluorine. PMC - NIH.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development - ACS Publications.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.

Sources

Optimization

Technical Support Center: Strategies to Enhance Metabolic Stability of Piperazine-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the metabolic stability of piperazine-containing compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, but its susceptibility to metabolism can be a significant hurdle in drug development.[1] This resource is designed to provide you with the strategic insights and practical methodologies needed to overcome these challenges.

Understanding the Metabolic Landscape of Piperazine

The first step in improving metabolic stability is to understand the common metabolic pathways that affect piperazine-containing drugs. The piperazine moiety is primarily metabolized by cytochrome P450 (CYP) enzymes and can also be a substrate for other enzymes like N-acetyltransferases.

Frequently Asked Questions: Piperazine Metabolism

Q1: What are the primary metabolic "soft spots" on a piperazine ring?

A1: The primary metabolic liabilities of the piperazine ring are the nitrogen atoms and the adjacent carbon atoms. The most common metabolic transformations include:

  • N-dealkylation: This is a very common metabolic pathway for N-substituted piperazines, often mediated by CYP3A4 and CYP2D6.[2] The reaction involves the enzymatic removal of an alkyl group attached to one of the piperazine nitrogens.

  • Oxidation of the piperazine ring: This can lead to the formation of various oxidized metabolites, including N-oxides and hydroxylated derivatives.

  • Ring opening: In some cases, the piperazine ring can be cleaved, leading to the formation of linear metabolites.[3]

  • N-acetylation: If one of the piperazine nitrogens is unsubstituted, it can be a substrate for N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 isozyme.

Q2: Which CYP450 isoforms are most commonly involved in piperazine metabolism?

A2: The specific CYP450 isoforms involved can vary depending on the overall structure of the drug molecule. However, several isoforms are frequently implicated in the metabolism of piperazine-containing compounds:

  • CYP3A4: This is a major enzyme in drug metabolism and is often involved in the N-dealkylation and oxidation of piperazine derivatives.[2]

  • CYP2D6: This isoform is also frequently responsible for the metabolism of piperazine-containing drugs, particularly those with aromatic rings.

  • CYP1A2 and CYP2C19: These isoforms can also contribute to the metabolism of certain piperazine-based compounds.[4]

Q3: How can I experimentally identify the metabolic soft spots in my piperazine-containing compound?

A3: Identifying metabolic soft spots is a critical step in guiding your optimization strategy. A combination of in vitro experiments and analytical techniques is typically employed:

  • Liver Microsomal Stability Assay: Incubating your compound with liver microsomes (from human or relevant preclinical species) in the presence of NADPH will reveal its overall metabolic stability. A high clearance in this assay suggests significant metabolism.

  • Metabolite Identification Studies: Following the microsomal incubation, the samples can be analyzed by high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[5] This will pinpoint the exact sites of metabolic modification on your molecule.

  • CYP450 Reaction Phenotyping: To determine which CYP isoforms are responsible for the metabolism, you can use a panel of recombinant human CYP enzymes or specific chemical inhibitors in your microsomal incubations.

Strategies for Improving Metabolic Stability

Once the metabolic liabilities have been identified, several strategies can be employed to improve the stability of your piperazine-based drug candidate.

Frequently Asked Questions: Stability Enhancement Strategies

Q4: What are the most effective structural modifications to block piperazine metabolism?

A4: Structural modifications are a cornerstone of improving metabolic stability. The choice of modification depends on the identified metabolic pathway:

  • Steric Hindrance: Introducing bulky substituents on or near the piperazine ring can sterically hinder the approach of metabolic enzymes. For example, adding a methyl or other small alkyl group to the carbon atom alpha to the nitrogen can reduce N-dealkylation.[6]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on aromatic rings attached to the piperazine can decrease the electron density of the system, making it less susceptible to oxidative metabolism.[7]

  • Modifying N-Substituents: The nature of the substituent on the piperazine nitrogen can significantly impact metabolic stability. Replacing a metabolically labile N-alkyl group with a more robust one can be an effective strategy.

Q5: How can deuteration be used to improve the metabolic stability of piperazine drugs?

A5: Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can be a powerful tool to enhance metabolic stability.[8] This strategy relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[8]

To effectively use deuteration:

  • Identify the Metabolic Hotspot: Pinpoint the specific C-H bond that is being broken in the rate-limiting step of metabolism.

  • Strategic Deuteration: Selectively replace the hydrogen at that position with deuterium.

This approach has been successfully used to slow down the metabolism of various drugs, leading to improved pharmacokinetic profiles.[9]

Q6: What are bioisosteric replacements for the piperazine ring, and how can they improve metabolic stability?

A6: Bioisosteric replacement involves substituting the piperazine ring with another functional group that has similar physicochemical properties but different metabolic characteristics.[10] This can be a highly effective strategy to circumvent metabolic liabilities while maintaining or improving biological activity.[11]

Bioisostere Rationale for Improved Stability Potential Considerations
Constrained Analogs (e.g., bridged piperazines, spirocycles) The rigid structure can prevent the optimal binding orientation for metabolic enzymes.[12]May alter the conformation required for target binding.
Homopiperazine The seven-membered ring can alter the geometry and pKa, potentially reducing affinity for metabolic enzymes.Can impact physicochemical properties like solubility.
Aminopiperidines Can mimic the hydrogen bonding and basicity of piperazine while presenting a different metabolic profile.[13]The position of the amino group is critical for maintaining activity.
Diazaspiro[3.3]heptanes The strained ring system can be more metabolically stable than the flexible piperazine ring.Synthesis can be more complex.

Experimental Design and Troubleshooting

Designing robust experiments and effectively troubleshooting unexpected results are crucial for successfully improving the metabolic stability of your compounds.

Troubleshooting Guide: Liver Microsomal Stability Assay
Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells. Pipetting errors or inconsistent mixing.Ensure proper pipette calibration and technique. Gently vortex all solutions before and after additions.
Compound appears more stable than expected. Compound precipitation in the incubation.Check the solubility of your compound in the final incubation buffer. Reduce the compound concentration if necessary.
Rapid disappearance of the compound, even at time zero. Non-specific binding to the assay plate or microsomes.Use low-binding plates. Include a control incubation without NADPH to assess non-enzymatic degradation and binding.
No metabolism observed for the positive control. Inactive microsomes or incorrect cofactors.Use a fresh batch of microsomes and verify their activity with a known substrate. Ensure the correct cofactors (e.g., NADPH) are used at the appropriate concentration.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic clearance (e.g., verapamil, testosterone)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates (low-binding recommended)

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

  • Prepare the microsomal incubation mixture by adding the liver microsomes to the phosphate buffer. Keep on ice.

  • Initiate the reaction by adding the NADPH regenerating system to the microsomal mixture containing the test compound.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate equations for the experimental setup.

Visualizing Metabolic Strategies

Diagrams

Metabolic_Hotspots Piperazine Piperazine Ring N_Dealkylation N-Dealkylation (CYP3A4, CYP2D6) Piperazine->N_Dealkylation N-Substituent Ring_Oxidation Ring Oxidation (N-oxides, Hydroxylation) Piperazine->Ring_Oxidation Ring C-H & N Ring_Opening Ring Opening Piperazine->Ring_Opening N_Acetylation N-Acetylation (NAT2) Piperazine->N_Acetylation Unsubstituted N-H

Caption: Common metabolic hotspots on the piperazine ring.

Strategy_Workflow Start High Metabolic Clearance Observed Identify_Metabolites Metabolite ID (LC-MS/MS) Start->Identify_Metabolites Decision Metabolic Pathway Identified? Identify_Metabolites->Decision Structural_Mod Structural Modification (e.g., Steric Blockers) Decision->Structural_Mod Yes Deuteration Deuteration at Metabolic Hotspot Decision->Deuteration Yes Bioisostere Bioisosteric Replacement Decision->Bioisostere Yes Reassay Re-assay Metabolic Stability Structural_Mod->Reassay Deuteration->Reassay Bioisostere->Reassay

Caption: Decision workflow for improving metabolic stability.

References

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. [Link]

  • Deuterated piperazine derivatives as anti-anginal compounds.
  • Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition. [Link]

  • In vitro metabolism of piperaquine is primarily mediated by CYP3A4. Antimicrobial Agents and Chemotherapy. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. RSC Medicinal Chemistry. [Link]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. ACS Omega. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Chromatography B. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparative Guide: 1-[(2,4-Difluorophenyl)sulfonyl]piperazine in Kinase Inhibitor Design

Executive Summary & Structural Rationale While commonly queried as a standalone therapeutic agent, 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) is fundamentally a privileged intermediate and structural b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

While commonly queried as a standalone therapeutic agent, 1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS: 847783-38-4) is fundamentally a privileged intermediate and structural building block in contemporary medicinal chemistry[1]. Rather than acting as a drug itself, it is conjugated with various heterocycles to synthesize highly potent, targeted kinase inhibitors—most notably against the Phosphoinositide 3-kinase (PI3K) family[2][3].

To provide a scientifically accurate evaluation, this guide compares DFPSP-derived kinase inhibitors (specifically optimized PI3Kα/γ inhibitors) against established clinical alternatives. The efficacy of the DFPSP scaffold stems from three precise structural features:

  • 2,4-Difluorophenyl Group: The incorporation of fluorine atoms increases metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, fluorine's high electronegativity modulates the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability without excessive hydrophobicity.

  • Sulfonyl Moiety: Acts as a rigid, strong hydrogen-bond acceptor. In kinase binding pockets, the sulfonyl group frequently anchors the molecule to the hinge region or interacts with critical lysine residues in the ATP-binding site[3].

  • Piperazine Ring: Serves as a highly soluble, basic linker that directs the trajectory of the sulfonyl group while improving the overall pharmacokinetic profile of the synthesized inhibitor.

Comparative Profiling: DFPSP-Derivatives vs. Standard Kinase Inhibitors

To objectively assess the performance of DFPSP-derived inhibitors, we compare a representative DFPSP-based PI3Kα inhibitor (e.g., chromeno[4,3-c]pyrazol-4(2H)-one derivatives[2]) against Buparlisib (a clinical pan-PI3K inhibitor) and Imatinib (a gold-standard tyrosine kinase inhibitor).

ParameterDFPSP-Derived PI3Kα InhibitorBuparlisib (BKM120)Imatinib (Gleevec)
Primary Target PI3Kα (Isoform selective)Pan-PI3K (α, β, γ, δ)BCR-ABL, c-KIT, PDGFR
Binding Mode ATP-competitive (Type I)ATP-competitive (Type I)ATP-competitive (Type II - inactive)
Scaffold Feature Sulfonylpiperazine + HeterocycleDimorpholino-pyrimidine2-phenylaminopyrimidine
Biochemical IC₅₀ ~9 nM (PI3Kα)~50 nM (PI3Kα)~250 nM (ABL)
Lipophilicity (LogP) ~3.5 - 4.2 (Optimized by di-Fluoro)2.83.8
Clinical Status Preclinical / DiscoveryClinical TrialsFDA Approved

Data Synthesis: The DFPSP scaffold allows for exquisite tuning of isoform selectivity. While Buparlisib hits all PI3K isoforms (often leading to broader toxicity), the steric bulk and specific electrostatic profile of the 2,4-difluorophenyl group in DFPSP-derivatives can be optimized to selectively target PI3Kα or PI3Kγ, minimizing off-target effects[2][3].

Self-Validating Experimental Methodologies

To prove the efficacy of a newly synthesized DFPSP-derived kinase inhibitor, researchers must employ a self-validating screening cascade. This ensures that biochemical affinity translates to functional cellular inhibition.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: Unlike FRET-based assays that require specific fluorescently labeled substrates and are prone to compound auto-fluorescence interference, the ADP-Glo assay measures the universal byproduct of kinase activity: ADP. By coupling ADP production to a luciferase reaction, we establish a direct, causal link between luminescence output and ATP-competitive inhibition by the DFPSP-derivative.

  • Reaction Setup: Incubate 10 ng of recombinant PI3Kα protein with 10 µM PIP2 substrate and 10 µM ATP in kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂).

  • Inhibitor Addition: Add the DFPSP-derived compound in a 10-point dose-response series (0.1 nM to 10 µM) and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase-mediated luminescent reaction.

  • Quantification: Measure luminescence. Calculate the IC₅₀ using non-linear regression.

Protocol B: Intracellular Validation (Western Blot for p-AKT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-3 mM). By probing for p-AKT (Ser473), we measure the direct downstream consequence of PI3K inhibition. A reduction in p-AKT signal, while total AKT remains constant, causally validates that the inhibitor has successfully penetrated the cell and engaged its target[2].

  • Cell Treatment: Seed HCT-116 cells (colorectal carcinoma, PIK3CA mutant) at 3x10⁵ cells/well. Treat with the DFPSP-derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Phosphatase inhibitors prevent the artificial degradation of the p-AKT signal post-lysis.

  • Electrophoresis & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Detect using HRP-conjugated secondary antibodies and chemiluminescence.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival mTOR->Proliferation Drives Inhibitor DFPSP-Derived Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Fig 1: PI3K/AKT signaling pathway illustrating the targeted inhibition by DFPSP-derived compounds.

Workflow Synth Compound Synthesis (DFPSP Scaffold) Biochem Biochemical Assay (ADP-Glo Kinase) Synth->Biochem Primary Screen Cellular Cellular Assay (p-AKT Western Blot) Biochem->Cellular Target Engagement Phenotypic Phenotypic Assay (Cell Viability) Cellular->Phenotypic Functional Validation

Fig 2: Self-validating screening cascade for evaluating DFPSP-derived kinase inhibitors.

References

  • 1-[(2,4-Difluorophenyl)sulfonyl]piperazine | 847783-38-4. Benchchem.
  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. PubMed.
  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

Comparative Bioactivity Guide: Mono- vs. Di-Substituted Piperazine Derivatives

As a privileged scaffold in medicinal chemistry, the piperazine ring provides a highly tunable framework for drug discovery. Its conformational flexibility and protonatable nitrogen centers make it an ideal structural ba...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the piperazine ring provides a highly tunable framework for drug discovery. Its conformational flexibility and protonatable nitrogen centers make it an ideal structural backbone for modulating pharmacokinetic and pharmacodynamic properties. However, the decision to develop a mono-substituted (retaining one secondary amine) versus a di-substituted (yielding two tertiary amines) piperazine derivative fundamentally alters the molecule's physicochemical profile and target engagement.

This guide provides an objective, data-driven comparison of these two derivative classes, detailing their structural divergence, comparative bioactivity across therapeutic areas, and the validated experimental methodologies required for their synthesis and evaluation.

Structural Divergence and Pharmacological Implications

The core difference between mono- and di-substituted piperazines lies in their hydrogen-bonding capacity, basicity ( pKa​ ), and steric bulk.

  • Mono-substituted Piperazines: The retention of a secondary amine provides a critical hydrogen-bond donor. While this can improve aqueous solubility, the exposed nitrogen is highly susceptible to metabolic oxidation and often lacks the lipophilicity required to penetrate complex biological barriers (e.g., the blood-brain barrier or mycobacterial cell walls). Furthermore, their synthesis is notoriously complicated by the rapid formation of symmetrical N,N'-disubstituted byproducts, necessitating strict stoichiometric control or protecting-group strategies[1].

  • Di-substituted Piperazines (Symmetrical or Unsymmetrical): Capping both nitrogens eliminates the hydrogen-bond donor, significantly increasing the molecule's lipophilicity. This structural modification allows for precise fine-tuning of the molecule to fit deep hydrophobic pockets within target receptors. Recent 2 demonstrate that di-substitution is often essential for maximizing target selectivity and pharmacological performance[2].

Bioactivity Mono Mono-substituted Piperazine Prop1 Retained 2° Amine Lower Lipophilicity Mono->Prop1 Di Di-substituted Piperazine Prop2 Two 3° Amines High Lipophilicity Di->Prop2 Target1 Moderate Antimicrobial Potency Prop1->Target1 Target2 High CNS Receptor Affinity Prop2->Target2

Caption: Physicochemical properties and corresponding bioactivity of piperazine derivatives.

Mechanistic Case Studies

CNS Targeting: 5-HT1A Receptors and MAO-B

In neuropharmacology, the lipophilicity and spatial geometry of di-substituted piperazines offer a distinct advantage. Exhaustive3 of 5-HT1A ligands reveal that a favorable steric and hydrophobic polyhedron exists in the center of the receptor's binding pocket. Mono-phenyl substitutions poorly satisfy this contour map, whereas di-substituted and spiro-substituted compounds properly orient toward these favored hydrophobic areas, resulting in exponentially higher binding affinities ( pKi​ = 7.31–8.75)[3]. Similarly, in the development of dual-target drugs, xanthine derivatives featuring a 4 exhibit significantly higher Monoamine Oxidase B (MAO-B) inhibitory potency compared to their mono-substituted counterparts[4].

Antimicrobial & Antitubercular Efficacy

For infectious diseases, penetrating the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis is a primary hurdle. While mono-substituted dithiocarbamate piperazines show moderate activity against standard Gram-negative strains, 5 (e.g., incorporating cyclohexyl, fluorophenyl, or furan motifs) dramatically enhances antitubercular potential[5]. For instance, 1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine demonstrates pronounced inhibition against the M. tuberculosis H37Rv strain, validating the role of di-substitution in driving membrane permeability[2].

Quantitative Bioactivity Comparison

Derivative ClassStructural MotifPrimary TargetObserved Bioactivity / PotencyMechanistic Advantage
Mono-substituted N1-phenylpiperazine5-HT1A ReceptorModerate Affinity ( pKi​ < 7.0)Retains H-bond donor capacity, but exhibits a suboptimal hydrophobic fit[3].
Di-substituted N1,N4-diphenylpiperazine5-HT1A ReceptorHigh Affinity ( pKi​ 7.31–8.75)Fulfills steric and hydrophobic polyhedra in the receptor binding pocket[3].
Mono-substituted 1,3-diethyl-tetrahydropyrazinoMAO-BLower Potency ( IC50​ > 1 µM)Lacks the necessary steric bulk to fully occupy the enzyme's active site[4].
Di-substituted 3,4-disubstituted phenyl ringMAO-BHigh Potency ( IC50​ ~ 260 nM)Enhanced Van der Waals interactions within the MAO-B catalytic domain[4].
Di-substituted 1-(2-fluorophenyl)-4-(heteroaryl)M. tuberculosis (H37Rv)High Potency (MIC < 0.016 µg/mL)Enhanced lipophilicity drives penetration through the mycolic acid layer[2],[5].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol A: Selective Synthesis via Kinetic vs. Thermodynamic Control

Because both nitrogen atoms in the piperazine ring exhibit comparable nucleophilicity, synthesizing unsymmetrical di-substituted piperazines requires a highly controlled, step-wise approach to prevent statistical mixtures[2].

SynthesisLogic Pip Piperazine Core Cond1 1 eq Electrophile, 0°C Pip->Cond1 Kinetic Cond2 >2 eq Electrophile, Reflux Pip->Cond2 Thermodynamic Mono Mono-substituted Product Cond1->Mono Di Di-substituted Product Cond2->Di

Caption: Reaction conditions dictating mono- vs. di-substitution of the piperazine core.

Step 1: Mono-alkylation (Kinetic Control)

  • Procedure: Dissolve piperazine (1.0 eq) in anhydrous DMF at 0°C. Add triethylamine (1.2 eq). Slowly add the primary alkyl halide (R-X, 1.0 eq) dropwise over 1 hour.

  • Causality: Maintaining a strict 0°C environment with a 1:1 stoichiometry suppresses the thermodynamic drive toward over-alkylation. The use of a bulky solvent like DMF increases the solvation sphere around the mono-alkylated intermediate, sterically hindering the second equivalent of electrophile from attacking the remaining secondary amine.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). Stain the plate with ninhydrin and heat. The mono-substituted product will appear as a distinct purple/pink spot (confirming the presence of the unreacted secondary amine). If a UV-active spot appears that does not stain with ninhydrin, over-alkylation has occurred.

Step 2: Sequential Di-substitution (Thermodynamic Control)

  • Procedure: Isolate the mono-substituted intermediate. Dissolve in acetonitrile, add K2​CO3​ (2.0 eq) and a different electrophile (R'-X, 1.5 eq). Reflux at 80°C for 12 hours.

  • Causality: The secondary amine of the mono-substituted piperazine is less nucleophilic due to steric hindrance; thus, elevated temperatures and excess electrophile are required to drive the reaction to completion.

  • Self-Validation: Conduct LC-MS analysis of the crude mixture. The complete disappearance of the M+H peak corresponding to the mono-substituted starting material validates reaction completion.

Protocol B: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Step 1: Membrane Preparation

  • Procedure: Homogenize CHO cells expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Causality: Ice-cold conditions prevent the proteolytic degradation of the receptors. High-speed centrifugation isolates the membrane fraction where the GPCRs are localized, removing cytosolic interference.

Step 2: Incubation and Displacement

  • Procedure: Incubate membrane preparations with 1 nM [3H] -8-OH-DPAT and varying concentrations ( 10−10 to 10−5 M) of the synthesized piperazine derivatives for 60 minutes at 25°C.

  • Causality: [3H] -8-OH-DPAT is a highly selective 5-HT1A agonist. A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium for competitive binding, allowing for accurate Ki​ calculation via the Cheng-Prusoff equation.

Step 3: Filtration and Self-Validation

  • Procedure: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself, thereby increasing the signal-to-noise ratio.

  • Self-Validation: The assay must incorporate a homologous competitive binding control using 10 µM unlabeled serotonin (5-HT) to define non-specific binding (NSB). If NSB exceeds 10% of total radioligand binding, the system invalidates the run, indicating insufficient washing stringency or filter degradation.

Sources

Validation

A Comparative Guide to the Atypical Dopamine Transporter Inhibitor Profiles of Piperazine Analogues

This guide provides an in-depth comparison of piperazine analogues as atypical dopamine transporter (DAT) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of piperazine analogues as atypical dopamine transporter (DAT) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of these compounds, which hold significant promise for the treatment of psychostimulant use disorders. We will explore the molecular basis of atypical DAT inhibition, detail the structure-activity relationships (SAR) within the piperazine class, and provide comprehensive experimental protocols for their characterization.

Introduction: Beyond Simple Blockade - The Concept of Atypical DAT Inhibition

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, primarily by clearing dopamine from the synaptic cleft.[1] For decades, the DAT has been a primary target for drugs of abuse like cocaine, as well as for therapeutic agents. Traditionally, DAT ligands were categorized as either inhibitors (blockers) like cocaine or substrates (releasers) like amphetamine.[1] Both classes increase extracellular dopamine, leading to psychostimulant and reinforcing effects, which has historically limited their therapeutic development due to high abuse potential.[2]

However, a growing body of evidence has revealed a class of "atypical" DAT inhibitors that, despite binding to the transporter and blocking dopamine uptake, do not produce the classic reinforcing and locomotor-activating effects of compounds like cocaine.[1][3] This divergence in behavioral outcomes suggests that addictiveness is not an inherent property of all DAT inhibitors.[1] Prominent examples of atypical inhibitors include benztropine, modafinil, and the piperazine-containing compound vanoxerine (GBR 12909).[1][4] These compounds are being actively investigated as potential pharmacotherapies for cocaine and methamphetamine addiction.[3][5][6]

The leading hypothesis for this functional divergence lies in the conformational state of the transporter. The DAT is believed to cycle between three main conformations: outward-facing (open to the synapse), occluded, and inward-facing (open to the cytoplasm). Typical inhibitors like cocaine are thought to stabilize the transporter in an outward-facing conformation.[7][8] In contrast, atypical inhibitors appear to preferentially bind to and stabilize a more inward-facing or occluded state, a conformation more akin to that induced by substrates but without being translocated themselves.[1][6][7] This differential interaction with DAT conformational states is the molecular cornerstone of their unique pharmacological profile.

cluster_0 DAT Transport Cycle cluster_1 Inhibitor Interaction Outward Outward-Facing Open to Synapse Occluded Occluded DA Bound Outward->Occluded DA Binding Inward Inward-Facing DA Released to Cytoplasm Occluded->Inward Conformational Shift Inward->Outward Reorientation Typical Typical Inhibitors (e.g., Cocaine) Typical->Outward Stabilizes Atypical Atypical Inhibitors (e.g., Piperazine Analogues) Atypical->Inward Preferentially Binds & Stabilizes cluster_SAR SAR of (bis-fluorophenyl)methylsulfinyl Piperazine Analogues cluster_Modifications Modification Points cluster_Outcomes Pharmacological Outcomes Core Core Scaffold (bis-fluorophenyl)methylsulfinyl Alicyclic_Amine Alicyclic Amine (e.g., Piperazine) Core->Alicyclic_Amine Linker Alkyl Linker Core->Linker Terminus Terminal Group (e.g., Propan-2-ol) Alicyclic_Amine->Terminus DAT_Affinity DAT Affinity Alicyclic_Amine->DAT_Affinity Piperidine substitution retains/improves affinity Metabolic_Stability Metabolic Stability Alicyclic_Amine->Metabolic_Stability Piperidine > Piperazine hERG_Affinity hERG Affinity Alicyclic_Amine->hERG_Affinity cis-dimethyl substitution decreases affinity Linker->DAT_Affinity Chain extension decreases affinity Atypical_Profile Atypical Profile (↓ Locomotor Activity) Terminus->Atypical_Profile Propan-2-ol group favors atypicality

Caption: Key Structure-Activity Relationships (SAR) for piperazine-based DAT inhibitors.

Experimental Methodologies for Characterization

A rigorous, multi-assay approach is essential to classify a novel piperazine analogue as a true atypical DAT inhibitor. The combination of binding, uptake, and release assays provides a comprehensive in vitro functional fingerprint, which must then be validated with in vivo behavioral models. [9]This systematic workflow ensures that experimental choices are self-validating.

Start Novel Piperazine Analogue Binding Radioligand Binding Assay (Determine Kᵢ at DAT, SERT, NET) Start->Binding Test Affinity & Selectivity Uptake [³H]DA Uptake Inhibition (Determine IC₅₀) Binding->Uptake Test Functional Potency Decision Is it a potent, selective inhibitor? Uptake->Decision Efflux [³H]DA Efflux Assay (Inhibitor vs. Substrate?) Behavior In Vivo Behavioral Assays (Locomotor, Self-Admin.) Efflux->Behavior Confirm Inhibitor Profile Decision->Efflux Yes End Classify as Atypical or Typical Inhibitor Decision->End No Behavior->End

Caption: Experimental workflow for characterizing novel DAT inhibitor candidates.

Protocol: Radioligand Binding Affinity Assay

Causality: This assay directly measures the affinity (Kᵢ) of a test compound for the transporter protein. By competing with a known radiolabeled ligand (e.g., [³H]WIN 35,428) for the binding site on DAT, we can quantify how tightly the new compound binds. [9]Performing this across multiple transporters (DAT, SERT, NET) is crucial for determining selectivity.

Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue (rich in DAT) in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (crude membrane fraction) in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 2 nM [³H]WIN 35,428), and varying concentrations of the test piperazine analogue.

  • Defining Non-Specific Binding: A parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

Causality: While binding assays measure affinity, they do not confirm functional activity. This assay measures the compound's ability to functionally block the transport of dopamine. [10]It provides a potency value (IC₅₀) that reflects the compound's ability to inhibit the primary function of DAT.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from fresh rat striatal tissue as described in the binding assay protocol.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test piperazine analogue for 10 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM).

  • Incubation: Allow uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification & Analysis: Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Determine the IC₅₀ for uptake inhibition by fitting the data to a dose-response curve. Non-specific uptake is determined by running a parallel experiment at 4°C.

Protocol: [³H]Dopamine Efflux (Release) Assay

Causality: This assay is critical for distinguishing between a transporter inhibitor and a substrate (releaser). [9][11]An inhibitor will block uptake but will not cause the transporter to run in reverse (efflux). A substrate, like amphetamine, will induce significant efflux of preloaded [³H]DA. An atypical inhibitor should demonstrate potent uptake inhibition with minimal to no efflux.

Methodology:

  • Synaptosome Loading: Incubate synaptosomes with [³H]Dopamine for 30 minutes at 37°C to allow them to accumulate the radiotracer.

  • Washing: Gently wash the synaptosomes with buffer to remove external [³H]DA.

  • Baseline Efflux: Aliquot the loaded synaptosomes into a superfusion apparatus. Continuously perfuse with buffer and collect fractions at regular intervals (e.g., every 2 minutes) to establish a stable baseline of spontaneous efflux.

  • Drug Application: After establishing a baseline, switch to a buffer containing the test piperazine analogue (or a positive control like amphetamine) and continue collecting fractions.

  • Quantification & Analysis: Measure the radioactivity in each collected fraction. Express the results as a percentage of total radioactivity released relative to the total present in the synaptosomes at the start of the experiment. Compare the efflux induced by the test compound to that of the vehicle and positive control.

Conclusion and Future Outlook

Piperazine analogues represent a highly promising class of atypical DAT inhibitors. Their unique ability to block dopamine reuptake without inducing the cocaine-like behavioral effects stems from a distinct mode of interaction with the dopamine transporter, likely by stabilizing an inward-facing or occluded conformation. [1][6]Through systematic SAR studies, researchers have successfully developed analogues with high DAT affinity and selectivity, improved metabolic stability, and a confirmed atypical profile in preclinical models. [5][6] The rigorous experimental workflow—combining binding, uptake, and efflux assays—is fundamental to identifying and validating these compounds. The continued exploration of the piperazine scaffold and related heterocyclic systems, guided by these principles, is a critical pathway toward developing a safe and effective, FDA-approved pharmacotherapy for psychostimulant use disorder.

References

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (n.d.). National Center for Biotechnology Information. [Link]

  • Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. (2015). National Center for Biotechnology Information. [Link]

  • Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. (2013). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. (2019). ACS Publications. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

  • Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats. (2018). National Center for Biotechnology Information. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). PubMed. [Link]

  • An FSCV Study on the Effects of Targeted Typical and Atypical DAT Inhibition on Dopamine Dynamics in the Nucleus Accumbens Shell of Male and Female Mice. (2023). PubMed. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). National Center for Biotechnology Information. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). National Center for Biotechnology Information. [Link]

  • Chemical structures of example cocaine-like and atypical DAT... (n.d.). ResearchGate. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (n.d.). ResearchGate. [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (2022). MDPI. [Link]

  • Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)ethyl]. (1995). ACS Publications. [Link]

  • Dual Probes for the Dopamine Transporter and σ1 Receptors: Novel Piperazinyl Alkyl-bis(4'-fluorophenyl)amine Analogues as Potential Cocaine-Abuse Therapeutic Agents. (2003). ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. [Link]

  • Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modeling Approach. (2021). ACS Publications. [Link]

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